Methyl 2,3,4-trifluorobenzoate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
methyl 2,3,4-trifluorobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F3O2/c1-13-8(12)4-2-3-5(9)7(11)6(4)10/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHPAOEXOUXURFL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C(=C(C=C1)F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
773873-68-0 | |
| Record name | methyl 2,3,4-trifluorobenzoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Technical Guide to Methyl 2,3,4-Trifluorobenzoate: Structure, Synthesis, and Applications in Modern Drug Discovery
This document provides an in-depth technical overview of Methyl 2,3,4-trifluorobenzoate, a fluorinated aromatic compound of significant interest to professionals in chemical research and pharmaceutical development. We will explore its core chemical identity, physicochemical properties, a detailed and validated synthesis protocol with mechanistic insights, and its strategic importance as a building block in the design of novel therapeutics.
Core Chemical Identity
IUPAC Nomenclature and Synonyms
The unequivocally correct name for this compound under the International Union of Pure and Applied Chemistry (IUPAC) guidelines is This compound .
It is also commonly known by its synonym, 2,3,4-trifluorobenzoic acid methyl ester .[1] This alternative name is frequently encountered in chemical supplier catalogs and older literature.
Chemical Structure and Molecular Formula
This compound is an aromatic ester. Its structure consists of a benzene ring substituted with three fluorine atoms at the 2, 3, and 4 positions, and a methyl ester group (-COOCH₃) at the 1 position.
The molecular formula for this compound is C₈H₅F₃O₂ .[1][2][3]
Caption: Chemical structure of this compound.
Key Identifiers
| Identifier | Value | Source(s) |
| CAS Number | 773873-68-0 | [1][4] |
| Molecular Weight | 190.12 g/mol | [1][2][3] |
| InChI Key | JHPAOEXOUXURFL-UHFFFAOYSA-N | [1][4] |
| Canonical SMILES | COC(=O)C1=C(C(=C(C=C1)F)F)F | [4] |
Physicochemical Properties
This compound is typically supplied as a white to off-white solid or a colorless oil, indicating a melting point near ambient temperature.[4][5][6] Its key properties, derived from supplier data and predictive models, are summarized below.
| Property | Value |
| Appearance | White to off-white solid / Colorless liquid |
| Purity | ≥98% |
| Boiling Point (Predicted) | 214.3 ± 40.0 °C |
| Density (Predicted) | 1.358 ± 0.06 g/cm³ |
| Storage Conditions | 2-8°C, stored under inert gas (e.g., Nitrogen) |
Data sourced from ChemicalBook and CymitQuimica.[1][4]
Synthesis and Mechanistic Rationale
This compound is most reliably prepared via the esterification of its corresponding carboxylic acid, 2,3,4-trifluorobenzoic acid.
Overview of Synthetic Strategy
The chosen method is a robust and high-yielding Fischer esterification, facilitated by thionyl chloride in a methanol solvent. This approach is superior to simple acid catalysis for this substrate, as thionyl chloride acts as both a catalyst precursor and a dehydrating agent, driving the reaction equilibrium toward the product.
Detailed Experimental Protocol
This protocol is adapted from a peer-reviewed procedure published in the European Journal of Medicinal Chemistry.[6]
Materials:
-
2,3,4-trifluorobenzoic acid (1.0 eq)
-
Dry Methanol (solvent)
-
Thionyl chloride (SOCl₂)
-
Pentane, Hexane, Diethyl ether (for purification)
-
Three-necked, round-bottom flask with reflux condenser and drying tube (CaCl₂)
Procedure:
-
Reaction Setup: In a three-necked, round-bottom flask equipped with a reflux condenser and a calcium chloride drying tube, dissolve 2,3,4-trifluorobenzoic acid (e.g., 0.3 g, 1.7 mmol) in dry methanol (10 mL).[6]
-
Reagent Addition: Place the flask in an ice/water bath to control the initial exotherm. Add thionyl chloride (1.4 mL) dropwise to the stirred solution.
-
Expert Insight: The dropwise addition of SOCl₂ to methanol is critical. The reaction is exothermic and generates HCl gas in situ, which is the true catalyst for the esterification. SOCl₂ also reacts with any trace water and the water produced during esterification, forming SO₂ and HCl, thus preventing the reverse hydrolysis reaction.
-
-
Reaction Conditions: Heat the mixture to 60-65 °C under an inert argon atmosphere for 72 hours.[6]
-
Expert Insight: The electron-withdrawing nature of the three fluorine atoms deactivates the carbonyl carbon towards nucleophilic attack. This, combined with potential steric hindrance, necessitates prolonged heating to achieve a high conversion rate. An inert atmosphere prevents the introduction of atmospheric moisture.
-
-
Work-up: After cooling to room temperature, remove the solvent and excess reagents under reduced pressure.
-
Purification: The resulting crude residue is purified by column chromatography on silica gel using a hexane/diethyl ether (6:1) eluent system to yield the final product.[6]
-
Self-Validation: The purity of the final product, reported to be a colorless oil with an 81% yield, should be confirmed using ¹H NMR and GC-MS to verify the structure and assess for residual starting material or byproducts.[6]
-
Synthesis Workflow Diagram
Sources
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- 2. Methyl 2,4,5-trifluorobenzoate | C8H5F3O2 | CID 14883312 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Methyl 2,4,6-trifluorobenzoate | C8H5F3O2 | CID 12944002 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 5. fluorochem.co.uk [fluorochem.co.uk]
- 6. This compound synthesis - chemicalbook [chemicalbook.com]
An In-depth Technical Guide to the Physicochemical Properties of Methyl 2,3,4-trifluorobenzoate (CAS Number: 773873-68-0)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the physicochemical properties of Methyl 2,3,4-trifluorobenzoate, a fluorinated aromatic ester with the CAS number 773873-68-0. The document delves into the compound's structural and chemical identity, its key physicochemical parameters, and established protocols for its synthesis and analytical characterization. This guide is intended to be a valuable resource for researchers and professionals in drug development and chemical synthesis, offering a consolidated source of technical information to support laboratory work and theoretical modeling.
Chemical Identity and Structure
This compound is a derivative of benzoic acid where the methyl ester is formed and fluorine atoms are substituted at the 2, 3, and 4 positions of the benzene ring.
Table 1: Compound Identification
| Identifier | Value |
| CAS Number | 773873-68-0 |
| IUPAC Name | This compound[1] |
| Synonyms | 2,3,4-trifluorobenzoic acid methyl ester[2] |
| Molecular Formula | C₈H₅F₃O₂[3] |
| Molecular Weight | 190.12 g/mol |
| Canonical SMILES | COC(=O)C1=C(C(=C(C=C1)F)F)F |
| InChI Key | JHPAOEXOUXURFL-UHFFFAOYSA-N[1] |
A Note on CAS Number 773873-68-0
It is important to note that some databases may erroneously associate CAS number 773873-68-0 with the compound GSK1016790A. This is incorrect. GSK1016790A is a significantly larger and structurally distinct molecule, a potent and selective TRPV4 channel agonist, with a different molecular formula and weight. The correct assignment for CAS number 773873-68-0 is exclusively this compound. Researchers should exercise caution and verify the chemical identity when sourcing this compound.
Physicochemical Properties
A thorough understanding of a compound's physicochemical properties is fundamental for its application in research and development, influencing factors such as solubility, absorption, and reactivity.
Table 2: Physicochemical Data for this compound
| Property | Value | Source |
| Physical State | White to off-white solid or liquid | [2][3] |
| Melting Point | Data not available | |
| Boiling Point | 214.3 ± 40.0 °C (Predicted) | [3] |
| Density | 1.358 ± 0.06 g/cm³ (Predicted) | [3] |
| Water Solubility | Data not available | |
| logP (Octanol-Water Partition Coefficient) | Data not available | |
| pKa | Data not available |
The physical state of this compound is reported inconsistently across suppliers, appearing as both a solid and a liquid. This variation may be attributed to the presence of impurities or differences in ambient temperature relative to its melting point, which is not yet experimentally determined. The predicted boiling point suggests a relatively low volatility for a molecule of its size.
Experimental Protocols for Physicochemical Property Determination
The following section outlines standardized experimental protocols for determining the key physicochemical properties of chemical compounds, based on internationally recognized guidelines.
Determination of Melting Point
The melting point is a critical indicator of a substance's purity. The OECD Guideline 102 for the determination of melting point/melting range is a widely accepted method.
Protocol: Capillary Method (OECD 102)
-
Sample Preparation: A small amount of finely powdered, dry this compound is packed into a capillary tube to a height of 2-4 mm.
-
Apparatus: A calibrated melting point apparatus with a heating bath and a magnifying lens for observation is used.
-
Procedure:
-
The capillary tube is placed in the heating block.
-
The temperature is raised at a steady rate (e.g., 1-2 °C/min) near the expected melting point.
-
The temperature at which the first drop of liquid appears and the temperature at which the last solid particle melts are recorded as the melting range.
-
-
Causality: The narrowness of the melting range is indicative of high purity. Impurities typically depress and broaden the melting range.
Determination of Boiling Point
The boiling point provides insight into a substance's volatility. The OECD Guideline 103 outlines several methods for its determination.
Protocol: Ebulliometer Method (OECD 103)
-
Apparatus: An ebulliometer equipped with a thermometer and a reflux condenser is used.
-
Procedure:
-
A sample of this compound is placed in the ebulliometer.
-
The sample is heated, and the temperature is recorded when a steady boiling and condensation rate is achieved.
-
The atmospheric pressure is recorded simultaneously.
-
-
Causality: The boiling point is the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure. This property is crucial for purification by distillation and for assessing inhalation exposure risks.
Determination of Water Solubility
Solubility is a key parameter in drug development, affecting bioavailability and formulation. The OECD Guideline 105 describes the flask method for determining water solubility.
Protocol: Flask Method (OECD 105)
-
Procedure:
-
An excess amount of this compound is added to a known volume of water in a flask.
-
The mixture is agitated at a constant temperature until equilibrium is reached (typically 24-48 hours).
-
The solution is then filtered or centrifuged to remove undissolved solid.
-
The concentration of the compound in the clear aqueous phase is determined using a suitable analytical method (e.g., HPLC, GC).
-
-
Causality: This method determines the saturation concentration of the compound in water at a specific temperature. The trifluorinated benzene ring is expected to confer some lipophilicity, likely resulting in low water solubility.
Determination of n-Octanol/Water Partition Coefficient (logP)
The logP value is a measure of a compound's lipophilicity and is a critical parameter in predicting its pharmacokinetic properties. The OECD Guideline 107 details the shake-flask method.
Protocol: Shake-Flask Method (OECD 107)
-
Procedure:
-
A small amount of this compound is dissolved in either water or n-octanol.
-
This solution is then mixed with the other immiscible solvent in a flask.
-
The mixture is shaken until partitioning equilibrium is reached.
-
The phases are separated, and the concentration of the compound in both the aqueous and n-octanol phases is determined.
-
-
Calculation: logP = log ([Concentration in n-octanol] / [Concentration in water])
-
Causality: A higher logP value indicates greater lipophilicity, suggesting better permeation through biological membranes but potentially lower aqueous solubility.
Synthesis and Purification
This compound can be synthesized via the esterification of 2,3,4-trifluorobenzoic acid.
Synthesis Workflow
Detailed Synthesis Protocol
This protocol is adapted from a published procedure.
-
Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser and a calcium chloride tube, dissolve 2,3,4-trifluorobenzoic acid (1.0 eq) in dry methanol.
-
Reagent Addition: Cool the flask in an ice/water bath and add thionyl chloride (approx. 5 eq) dropwise.
-
Reaction: Heat the mixture at 60-65 °C for 72 hours under an inert argon atmosphere.
-
Work-up: After the reaction is complete, remove the solvent under reduced pressure.
-
Purification: Purify the resulting residue by column chromatography on silica gel using a hexane/diethyl ether solvent system to yield this compound as a colorless oil.
Analytical Characterization
The identity and purity of this compound are confirmed using various spectroscopic methods.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show a singlet for the methyl protons (-OCH₃) and multiplets in the aromatic region for the two protons on the benzene ring.
-
¹³C NMR: The carbon NMR spectrum will provide information on the number and chemical environment of the carbon atoms. The carbonyl carbon will appear downfield, and the fluorinated carbons will show characteristic splitting patterns due to C-F coupling.
-
¹⁹F NMR: Fluorine NMR is a powerful tool for characterizing fluorinated compounds. The spectrum will show distinct signals for each of the three fluorine atoms, with coupling between them providing structural information.
Infrared (IR) Spectroscopy
The IR spectrum of this compound will exhibit characteristic absorption bands:
-
C=O stretch: A strong absorption band around 1720-1740 cm⁻¹ is indicative of the ester carbonyl group.
-
C-O stretch: Bands in the region of 1100-1300 cm⁻¹ correspond to the C-O stretching of the ester.
-
C-F stretch: Strong absorptions in the 1000-1400 cm⁻¹ region are characteristic of C-F bonds.
-
Aromatic C-H stretch: Bands above 3000 cm⁻¹.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule.
-
Electron Ionization (EI): The molecular ion peak (M⁺) is expected at m/z 190. Common fragments would include the loss of the methoxy group (-OCH₃) and the carbonyl group (CO).
Conclusion
This technical guide has provided a detailed overview of the physicochemical properties, synthesis, and analytical characterization of this compound (CAS 773873-68-0). While some experimental data for key physicochemical parameters are not yet publicly available, the provided protocols offer a clear path for their determination. The clarification of its chemical identity, distinct from GSK1016790A, is crucial for its correct use in research and development. This guide serves as a foundational resource for scientists and researchers working with this compound.
References
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PubChem. (n.d.). Methyl 2,4,5-trifluorobenzoate. Retrieved from [Link]
-
PubChem. (n.d.). Methyl 2,4,6-trifluorobenzoate. Retrieved from [Link]
- Supporting Information for a scientific article. (n.d.). General information.
- Supporting Information for a scientific article. (n.d.). NMR spectra.
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Wikipedia. (n.d.). CAS Registry Number. Retrieved from [Link]
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Wikipedia. (n.d.). Methyl trifluoromethanesulfonate. Retrieved from [Link]
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Methodological & Application
The Strategic Application of Methyl 2,3,4-trifluorobenzoate in the Synthesis of Novel Kinase Inhibitors
Introduction: The Rationale for Fluorinated Scaffolds in Modern Drug Discovery
In the landscape of contemporary medicinal chemistry, the strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone of rational drug design. The unique physicochemical properties imparted by fluorine—such as high electronegativity, metabolic stability, and the ability to modulate pKa and lipophilicity—are invaluable tools for optimizing the pharmacokinetic and pharmacodynamic profiles of drug candidates. Among the vast array of fluorinated building blocks, Methyl 2,3,4-trifluorobenzoate has emerged as a particularly versatile and powerful reagent. Its trifluorinated phenyl ring is primed for selective functionalization, most notably through nucleophilic aromatic substitution (SNAr), making it an ideal starting point for the synthesis of complex molecular architectures, especially within the realm of kinase inhibitor discovery.
This guide provides an in-depth exploration of the utility of this compound, focusing on its application in the synthesis of potent and selective DNA-dependent protein kinase (DNA-PK) inhibitors. We will delve into the mechanistic underpinnings of its reactivity, provide detailed, field-tested protocols for its use, and present a workflow that exemplifies its strategic importance in constructing next-generation therapeutic agents.
Application Notes: Leveraging this compound for DNA-PK Inhibitor Synthesis
DNA-PK is a critical enzyme in the non-homologous end joining (NHEJ) pathway, a major mechanism for repairing DNA double-strand breaks. In many cancers, this pathway is hyperactivated, allowing tumor cells to survive the DNA damage induced by radiation and chemotherapy.[1] Consequently, inhibitors of DNA-PK are highly sought after as they can sensitize cancer cells to existing treatments.[2][3]
The synthesis of advanced DNA-PK inhibitors often requires the construction of a substituted aromatic core that can engage in specific interactions within the ATP-binding pocket of the kinase. This compound is an exemplary starting material for this purpose. The electron-withdrawing nature of the three fluorine atoms activates the aromatic ring for nucleophilic attack, while their specific arrangement (ortho, meta, and para to the methyl ester) allows for regioselective substitution.
A key application of this building block is in the synthesis of precursors for complex heterocyclic systems, such as those found in the potent DNA-PK inhibitor GSK2141795 and related compounds. The reaction of this compound with an appropriate amine-containing nucleophile serves as the foundational step in building the core structure of these inhibitors.
Workflow for the Synthesis of a Key DNA-PK Inhibitor Intermediate
The following diagram illustrates the initial and critical step in the synthesis of a key intermediate for a series of DNA-PK inhibitors, starting from this compound.
Caption: Synthetic workflow from this compound.
Experimental Protocols
The following protocols are based on established synthetic routes and provide a detailed, step-by-step guide for researchers.
Protocol 1: Synthesis of Methyl 4-((4-(methylcarbamoyl)pyridin-2-yl)amino)-2,3-difluorobenzoate
This protocol details the nucleophilic aromatic substitution reaction between this compound and an aminopyridine derivative.
Materials and Reagents:
| Reagent | Supplier | Purity | CAS Number |
| This compound | Commercial Vendor | >97% | 773873-68-0 |
| 2-Amino-N-methylpyridine-4-carboxamide | Synthesized/Vendor | >95% | 101459-77-6 |
| Sodium Hydride (NaH), 60% dispersion in oil | Commercial Vendor | 60% | 7646-69-7 |
| Dimethyl Sulfoxide (DMSO), anhydrous | Commercial Vendor | >99.8% | 67-68-5 |
| Ethyl Acetate | Commercial Vendor | ACS Grade | 141-78-6 |
| Hexanes | Commercial Vendor | ACS Grade | 110-54-3 |
| Saturated aqueous sodium bicarbonate | In-house prep | N/A | N/A |
| Brine | In-house prep | N/A | N/A |
| Anhydrous Magnesium Sulfate | Commercial Vendor | N/A | 7487-88-9 |
Procedure:
-
Reaction Setup: To a stirred solution of 2-amino-N-methylpyridine-4-carboxamide (1.0 eq) in anhydrous DMSO (approx. 0.2 M), add sodium hydride (1.2 eq, 60% dispersion in oil) portion-wise at room temperature under an inert atmosphere (e.g., nitrogen or argon).
-
Anion Formation: Stir the resulting mixture at room temperature for 30 minutes. The formation of the corresponding anion is typically observed.
-
Nucleophilic Substitution: Add a solution of this compound (1.1 eq) in anhydrous DMSO to the reaction mixture.
-
Reaction Progression: Heat the reaction mixture to 80 °C and stir for 12-18 hours. Monitor the reaction progress by a suitable technique (e.g., TLC or LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature and carefully quench by the slow addition of saturated aqueous sodium bicarbonate.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x volumes).
-
Washing: Combine the organic layers and wash sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude material by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford the pure Methyl 4-((4-(methylcarbamoyl)pyridin-2-yl)amino)-2,3-difluorobenzoate.
Expected Results and Characterization:
| Parameter | Expected Value |
| Yield | 60-75% |
| Appearance | Off-white to pale yellow solid |
| ¹H NMR | Peaks corresponding to the aromatic protons of both rings, the methyl ester, and the N-methyl amide group. The chemical shifts and coupling constants will be indicative of the substitution pattern. |
| Mass Spec (ESI) | [M+H]⁺ corresponding to the molecular weight of the product (C₁₅H₁₃F₂N₃O₃). |
Protocol 2: Saponification to 4-((4-(methylcarbamoyl)pyridin-2-yl)amino)-2,3-difluorobenzoic acid
This protocol describes the hydrolysis of the methyl ester to the corresponding carboxylic acid, a key intermediate for further elaboration, such as amide coupling.
Materials and Reagents:
| Reagent | Supplier | Purity | CAS Number |
| Methyl 4-((4-(methylcarbamoyl)pyridin-2-yl)amino)-2,3-difluorobenzoate | From Protocol 1 | >95% | N/A |
| Lithium Hydroxide (LiOH) or Sodium Hydroxide (NaOH) | Commercial Vendor | >98% | 1310-65-2 |
| Tetrahydrofuran (THF) | Commercial Vendor | ACS Grade | 109-99-9 |
| Water (deionized) | In-house | N/A | N/A |
| 1N Hydrochloric Acid (HCl) | Commercial Vendor | 1N | 7647-01-0 |
Procedure:
-
Dissolution: Dissolve the methyl ester from Protocol 1 (1.0 eq) in a mixture of THF and water (e.g., 3:1 v/v).
-
Hydrolysis: Add an aqueous solution of lithium hydroxide or sodium hydroxide (2.0-3.0 eq) to the reaction mixture.
-
Reaction Monitoring: Stir the mixture at room temperature for 2-4 hours, monitoring the disappearance of the starting material by TLC or LC-MS.
-
Acidification: Once the reaction is complete, carefully acidify the mixture to pH 3-4 with 1N HCl. A precipitate should form.
-
Isolation: Collect the solid precipitate by vacuum filtration.
-
Washing and Drying: Wash the collected solid with cold water and dry under vacuum to yield the desired carboxylic acid.
Expected Results and Characterization:
| Parameter | Expected Value |
| Yield | >90% |
| Appearance | White to off-white solid |
| ¹H NMR | Disappearance of the methyl ester singlet (around 3.9 ppm) and the appearance of a broad singlet for the carboxylic acid proton (typically >10 ppm). |
| Mass Spec (ESI) | [M+H]⁺ corresponding to the molecular weight of the carboxylic acid product (C₁₄H₁₁F₂N₃O₃). |
Safety and Handling
This compound should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. It is advisable to work in a well-ventilated fume hood. Avoid inhalation, ingestion, and contact with skin and eyes. In case of contact, rinse the affected area with copious amounts of water. Consult the Safety Data Sheet (SDS) for comprehensive safety information before use.
Conclusion
This compound is a high-value building block for the synthesis of complex, biologically active molecules. Its predictable reactivity in nucleophilic aromatic substitution reactions, coupled with the beneficial properties imparted by its trifluorinated ring, makes it an essential tool for medicinal chemists, particularly in the development of kinase inhibitors. The protocols and workflows detailed in this guide provide a robust framework for researchers to leverage the full potential of this versatile reagent in their drug discovery programs.
References
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Goldberg, F. W., Finlay, M. R. V., Ting, A. K. T., et al. (2020). The Discovery of 7-Methyl-2-[(7-methyl[4]triazolo[1,5- a]pyridin-6-yl)amino]-9-(tetrahydro-2 H-pyran-4-yl)-7,9-dihydro-8 H-purin-8-one (AZD7648), a Potent and Selective DNA-Dependent Protein Kinase (DNA-PK) Inhibitor. Journal of Medicinal Chemistry, 63(7), 3461–3471. Available at: [Link]
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Morrison, R., Al-Rawi, J., Jennings, I., Thompson, P., & Angove, M. (2016). Synthesis, structure elucidation, DNA-PK and PI3K and anti-cancer activity of 8- and 6-aryl-substituted-1-3-benzoxazines. European Journal of Medicinal Chemistry, 114, 144-155. Available at: [Link]
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PubChem. (n.d.). 4-(4-Amino-3-fluorophenoxy)-N-methylpyridine-2-carboxamide. Retrieved from [Link]
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Han, S. H., & Lee, S. W. (2012). (E)-4-{[(Pyridin-4-ylmethylidene)amino]methyl}benzoic acid. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 1), o255. Available at: [Link]
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Yashima, T., & Tanimura, S. (2021). Development and Evolution of DNA-Dependent Protein Kinase Inhibitors toward Cancer Therapy. International Journal of Molecular Sciences, 22(16), 8886. Available at: [Link]
- Google Patents. (n.d.). US20080262236A1 - Process for the Preparation of 4-Carbonyl)Amino]Phenoxy}-N-Methylpyridine-2-Carboxamide.
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ResearchGate. (2013). 2-[4-(Dimethylamino)phenyl]-3,3-difluoro-3H-naphtho[1,2-e][4][5][6]oxazaborinin-2-ium-3-uide. Available at: [Link]
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Biointerface Research in Applied Chemistry. (2021). Transition Metal (II) Complexes of (E)-N-(4- methylbenzylidene)-2-((Z) -. Available at: [Link]
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ResearchGate. (2013). 8-Biarylchromen-4-one inhibitors of the DNA-dependent protein kinase (DNA-PK). Available at: [Link]
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ResearchGate. (2012). Synthesis of 2-[(3′-trifluoromethylphenyl)-amino]-3-[n 4-{N 1-(7′-substituted aryl) benzothiazolyl} sulfanilamido] carbonyl pyridines as antimicrobial agents. Available at: [Link]
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R-Discovery. (2021). Synthesis, characterization, and biological evaluation of some 4-((thiophen-2-yl-methylene)amino)benzenesulfonamide metal complexes. Available at: [Link]
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National Center for Biotechnology Information. (n.d.). Methyl 2-amino-3,4,5,6-tetrafluorobenzoate. Retrieved from [Link]
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Raucher, D., et al. (2018). Modulating ADME Properties by Fluorination: MK2 Inhibitors with Improved Oral Exposure. ACS Medicinal Chemistry Letters, 9(4), 323-328. Available at: [Link]
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Application Notes & Protocols: Strategic Derivatization of Methyl 2,3,4-trifluorobenzoate for the Development of Novel Agrochemicals
Introduction: The Strategic Role of Fluorine in Modern Agrochemical Design
In the pursuit of developing next-generation agrochemicals with enhanced efficacy, improved safety profiles, and greater environmental sustainability, the strategic incorporation of fluorine atoms into molecular scaffolds has become a cornerstone of modern crop protection research.[1][2] The unique physicochemical properties imparted by fluorine—such as increased metabolic stability, enhanced lipophilicity, and altered electronic characteristics—can profoundly influence a molecule's biological activity.[2] The trifluorinated benzene motif, in particular, is a privileged structural element found in a variety of commercial herbicides, fungicides, and insecticides.
Methyl 2,3,4-trifluorobenzoate serves as a highly versatile and reactive starting material for accessing a diverse array of complex agrochemical candidates. Its trifluorinated ring is activated towards nucleophilic aromatic substitution (SNAr), while the methyl ester functionality provides a convenient handle for conversion into other functional groups, most notably amides and alternative esters. This guide provides a detailed technical overview and field-proven protocols for the derivatization of this compound, aimed at researchers, scientists, and drug development professionals in the agrochemical sector.
Core Chemistry: Understanding the Reactivity of this compound
The synthetic utility of this compound is primarily dictated by two key reactive sites: the ester group and the fluorinated aromatic ring.
-
Ester Group Modification: The methyl ester can be readily converted into a wide range of amides through reaction with primary or secondary amines, or transesterified with other alcohols or phenols. Amide derivatives are of particular interest in agrochemical design due to their prevalence in numerous commercial products and their ability to form key hydrogen bonding interactions with biological targets.
-
Nucleophilic Aromatic Substitution (SNAr): The electron-withdrawing nature of the three fluorine atoms and the carboxylate group makes the aromatic ring susceptible to attack by nucleophiles. This allows for the selective replacement of one or more fluorine atoms with other functional groups, such as amines, alkoxides, or thiolates, further expanding the accessible chemical space. The reaction typically proceeds via a Meisenheimer complex, a resonance-stabilized anionic intermediate.[3]
Derivatization Strategies and Protocols
Strategy 1: Amide Synthesis via Aminolysis of the Methyl Ester
The conversion of the methyl ester to an amide is a fundamental and high-yielding transformation. This approach is particularly valuable for creating libraries of candidate agrochemicals for high-throughput screening.
This protocol details the synthesis of an N-aryl benzamide, a common structural motif in herbicidal and fungicidal compounds. The procedure is adapted from the synthesis of analogous fluorinated benzamides.[4]
Reaction Scheme:
A schematic for the synthesis of N-Aryl-2,3,4-trifluorobenzamides.
Materials:
-
This compound
-
Substituted Aniline (e.g., 2,3-difluoroaniline)
-
Toluene (anhydrous)
-
Pyridine (optional, as catalyst)
-
Hydrochloric acid (1 M)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Standard glassware for organic synthesis
Step-by-Step Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add this compound (1.0 eq).
-
Dissolve the starting material in a minimal amount of anhydrous toluene.
-
Add the substituted aniline (1.1 eq) to the solution. A catalytic amount of pyridine (0.1 eq) can be added to facilitate the reaction.
-
Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Dilute the mixture with ethyl acetate and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by recrystallization or column chromatography on silica gel to yield the desired N-aryl-2,3,4-trifluorobenzamide.
Self-Validation and Characterization:
The successful synthesis of the target amide can be confirmed through a suite of analytical techniques.
| Analytical Technique | Expected Observations |
| ¹H NMR | Disappearance of the methyl ester singlet (~3.9 ppm); appearance of a broad singlet for the N-H proton and characteristic signals for the aromatic protons. |
| ¹⁹F NMR | Characteristic signals for the three fluorine atoms on the benzamide ring. For a related trifluorinated benzamide, peaks were observed at -114, -139, and -147 ppm.[4] |
| ¹³C NMR | Appearance of a carbonyl carbon signal for the amide (~160-170 ppm) and disappearance of the ester carbonyl signal. |
| FT-IR | Presence of a strong C=O stretching band for the amide (~1650 cm⁻¹) and an N-H stretching band (~3300 cm⁻¹). |
| Mass Spectrometry | Observation of the molecular ion peak corresponding to the calculated mass of the product. |
Strategy 2: Ester Modification via Transesterification
While amide formation is common, derivatization into other esters can also yield compounds with interesting biological activities. This is particularly relevant for creating pro-herbicides or fungicides where the ester moiety is cleaved in planta to release the active carboxylic acid.
This protocol describes the synthesis of an aryl ester through the reaction of the corresponding benzoyl chloride with a phenol. The initial step involves the conversion of the methyl ester to the more reactive acyl chloride.
Reaction Scheme:
A two-step schematic for the synthesis of Aryl 2,3,4-trifluorobenzoates.
Materials:
-
This compound
-
Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)
-
Substituted Phenol
-
Pyridine or Triethylamine
-
Dichloromethane (anhydrous)
-
Standard work-up reagents as in Protocol 1
Step-by-Step Procedure:
-
Acyl Chloride Formation:
-
In a round-bottom flask, combine this compound (1.0 eq) and thionyl chloride (2.0 eq).
-
Add a catalytic amount of dimethylformamide (DMF).
-
Heat the mixture to reflux for 2-4 hours. The reaction can be monitored by the cessation of gas evolution.
-
Remove the excess thionyl chloride by distillation or under reduced pressure. The resulting crude 2,3,4-trifluorobenzoyl chloride can often be used in the next step without further purification.
-
-
Esterification:
-
Dissolve the crude 2,3,4-trifluorobenzoyl chloride in anhydrous dichloromethane.
-
Cool the solution in an ice bath.
-
Add the substituted phenol (1.0 eq) followed by the dropwise addition of pyridine (1.2 eq).
-
Allow the reaction to warm to room temperature and stir overnight.
-
Monitor the reaction by TLC.
-
Upon completion, perform an aqueous work-up as described in Protocol 1.
-
Purify the crude product by column chromatography to obtain the desired aryl 2,3,4-trifluorobenzoate.
-
Self-Validation and Characterization:
| Analytical Technique | Expected Observations |
| ¹H NMR | Disappearance of the methyl ester singlet; appearance of signals corresponding to the aryl protons of the phenol moiety. |
| ¹⁹F NMR | Characteristic signals for the fluorine atoms on the benzoate ring. |
| FT-IR | A strong C=O stretching band for the ester at a higher wavenumber than an amide (~1720-1740 cm⁻¹). |
| Mass Spectrometry | Observation of the molecular ion peak corresponding to the calculated mass of the product. |
Application in Agrochemical Synthesis: A Case Study
The 2,3,4-trifluorophenyl moiety is a key component in the development of novel herbicides. A recent study highlights the synthesis and potent herbicidal activity of a series of pyrido[2,3-d]pyrimidine derivatives.[5]
Case Study: Synthesis of 3-methyl-1-(2,3,4-trifluorophenyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione
This compound demonstrated significant herbicidal activity against monocotyledonous plants like bentgrass, with efficacy comparable to commercial herbicides.[5] The synthesis involves the reaction of a uracil precursor with 2,3,4-trifluoroaniline. While this example starts from the aniline derivative, it underscores the importance of the 2,3,4-trifluorophenyl scaffold in modern herbicide discovery. The corresponding aniline can be synthesized from tetrafluorobenzene.[6][7]
Herbicidal Activity Data:
| Compound | Target Weed | Activity at 1 mM |
| 3-methyl-1-(2,3,4-trifluorophenyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione | Bentgrass | High (Comparable to commercial standards) |
| Lettuce | Low |
Data adapted from[5]
The high activity against monocots and lower activity against dicots suggest a degree of selectivity that is highly desirable in herbicide development.
Conclusion
This compound is a valuable and versatile building block for the synthesis of novel agrochemicals. The protocols outlined in this guide for the synthesis of amide and ester derivatives provide a solid foundation for creating diverse libraries of compounds for biological screening. The inherent reactivity of the trifluorinated ring towards nucleophilic aromatic substitution offers further opportunities for structural diversification. By leveraging these synthetic strategies, researchers can efficiently explore the chemical space around this privileged scaffold to discover the next generation of high-performing and environmentally conscious crop protection agents.
References
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McKenna, R., et al. (2023). N-(2,3-Difluorophenyl)-2-fluorobenzamide. Molbank, 2023(4), M1717. Available at: [Link]
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Matsumoto, H., et al. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 46(2), 1-18. Available at: [Link]
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ResearchGate. (n.d.). Synthesis of N‐(Pyridin‐2‐yl)benzamide. Retrieved from [Link]
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Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved from [Link]
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ChemRxiv. (2023). W-catalyzed Synthesis of N-Aryl-2,3,4,5-tetraarylpyrroles from Diarylacetylenes and Aryl Diazenes: Facile and Modular Access to N-Doped pi-Conjugated Material Precursors. Retrieved from [Link]
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PubMed. (n.d.). Synthesis and herbicidal activity of novel N-(2,2,2)-trifluoroethylpyrazole derivatives. Retrieved from [Link]
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YouTube. (2018). 18.04 Predicting Products of Nucleophilic Substitution Reactions. Retrieved from [Link]
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PubMed Central. (n.d.). Synthesis of Aryl Triflones through the Trifluoromethanesulfonylation of Benzynes. Retrieved from [Link]
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MDPI. (2024). Design, Synthesis, and Antifungal/Anti-Oomycete Activities of Novel 1,2,4-Triazole Derivatives Containing Carboxamide Fragments. Retrieved from [Link]
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ResearchGate. (n.d.). Recent applications of fluorine in crop protection – New discoveries originating from the unique heptafluoroisopropyl group. Retrieved from [Link]
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SciSpace. (2016). Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives. Retrieved from [Link]
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ResearchGate. (n.d.). Recent developments in the synthesis of N-aryl sulfonamides. Retrieved from [Link]
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MDPI. (2023). Synthesis, Herbicidal Activity, Mode of Action, and In Silico Analysis of Novel Pyrido[2,3-d]pyrimidine Compounds. Retrieved from [Link]
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PubMed. (n.d.). Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives. Retrieved from [Link]
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Frontiers. (n.d.). Design, Synthesis, and Antifungal Activity of Novel 1,2,4-Triazolo[4,3-c]trifluoromethylpyrimidine Derivatives Bearing the Thioether Moiety. Retrieved from [Link]
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Semantic Scholar. (n.d.). Concerted Nucleophilic Aromatic Substitution Reactions. Retrieved from [Link]
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Organic Syntheses. (n.d.). (phenyl)[2-(trimethylsilyl)phenyl]iodonium triflate. Retrieved from [Link]
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PubMed. (n.d.). Synthesis and Herbicidal Activity of 2-(7-fluoro-3-oxo- 3,4-dihydro-2H-benzo[b][4][6]oxazin-6-yl)isoindoline-1,3-diones. Retrieved from [Link]
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PubMed. (2008). Efficient synthesis of N-2-aryl-1,2,3-triazole fluorophores via post-triazole arylation. Retrieved from [Link]
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PubMed Central. (n.d.). Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole derivatives. Retrieved from [Link]
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ResearchGate. (n.d.). Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives. Retrieved from [Link]
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ResearchGate. (n.d.). (PDF) Synthesis of N-2-aryl-substituted-1,2,3-triazole Derivatives as Novel Inhibitors of Entamoeba histolytica. Retrieved from [Link]
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PubChem. (n.d.). 2,3,6-Trifluorobenzamide. Retrieved from [Link]
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Biomass Chemical Engineering. (n.d.). Synthesis and Herbicidal Activity of Tetrahydrolinalyl Amides. Retrieved from [Link]
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MDPI. (2022). Synthesis of Novel α-Trifluoroanisole Derivatives Containing Phenylpyridine Moieties with Herbicidal Activity. Retrieved from [Link]
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PubChem. (n.d.). 2,3,4,5,6-Pentafluorobenzamide. Retrieved from [Link]
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PubChem. (n.d.). 2,4,5-Trifluorobenzoyl chloride. Retrieved from [Link]
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Application Notes and Protocols for the Experimental Use of Trifluoromethylation Reagents in Organic Synthesis
Introduction: The Trifluoromethyl Group in Modern Chemistry
The introduction of a trifluoromethyl (CF3) group into organic molecules can dramatically alter their physical, chemical, and biological properties.[1][2] This small functional group is a powerful tool in the design of pharmaceuticals, agrochemicals, and advanced materials.[3][4] Its strong electron-withdrawing nature, high lipophilicity, and ability to enhance metabolic stability make it a privileged motif in drug development.[3] Consequently, the development of efficient and reliable methods for introducing the CF3 group is a cornerstone of modern synthetic chemistry.
This guide provides an in-depth exploration of the three primary classes of trifluoromethylation reagents—electrophilic, nucleophilic, and radical—offering field-proven insights into their mechanisms, applications, and experimental protocols.
Electrophilic Trifluoromethylation: Taming the CF3+ Synthon
Electrophilic trifluoromethylation reagents are designed to deliver a formal trifluoromethyl cation (CF3+) equivalent to a nucleophilic substrate. In practice, these reactions can proceed through direct CF3+ transfer or, more commonly, via a single-electron transfer (SET) pathway that generates a trifluoromethyl radical intermediate.[5] This dual reactivity expands their utility beyond simple nucleophilic substrates.
Key Reagent: Togni's Reagents (Hypervalent Iodine Compounds)
Among the most versatile and widely used electrophilic CF3 sources are the hypervalent iodine reagents developed by Togni and coworkers, namely 1-(trifluoromethyl)-1,2-benziodoxol-3(1H)-one (Togni Reagent I) and trifluoromethyl-1,3-dihydro-3,3-dimethyl-1,2-benziodoxole (Togni Reagent II).[5][6] These reagents are crystalline, shelf-stable solids, making them significantly easier and safer to handle than gaseous CF3 sources.[1][6]
Mechanistic Insight: The Dual Nature of Togni's Reagents
The reactivity of Togni's reagents is highly dependent on the substrate and reaction conditions.
-
With Soft Nucleophiles (e.g., Thiols, Phosphines): The reaction often proceeds via a nucleophilic attack on the iodine atom, followed by reductive elimination. The reagent acts as a true electrophilic CF3 source.
-
With Catalysts (e.g., Cu(I), Lewis Acids) or Photoredox Systems: A single-electron transfer (SET) mechanism is often operative. The catalyst can reduce the Togni reagent to generate a CF3 radical, which then engages in subsequent reactions. This pathway is particularly common for the trifluoromethylation of alkenes and arenes.
Below is a generalized mechanistic pathway for the trifluoromethylation of a nucleophile.
Caption: Generalized mechanism for electrophilic CF3 transfer.
Application Data: Substrate Scope of Togni Reagent I
Togni's reagents exhibit a broad substrate scope, reacting effectively with a variety of nucleophiles. The table below summarizes typical applications.
| Nucleophile Type | Substrate Example | Typical Yield Range | Notes |
| S-Nucleophiles | Thiols (aliphatic, aromatic) | 80-99% | High efficiency and functional group tolerance.[1] |
| C-Nucleophiles | β-Ketoesters, Enolates | 60-90% | Often requires a base or catalyst (e.g., CuCl2).[1] |
| P-Nucleophiles | Aryl- and Alkylphosphines | 70-95% | Mild conditions, no added base required.[1] |
| O-Nucleophiles | Alcohols, Sulfonic Acids | 50-95% | Alcohols typically require a Lewis acid catalyst (e.g., Zn(NTf2)2).[1] |
| Alkenes/Arenes | Styrenes, Heterocycles | 50-85% | Usually proceeds via a radical mechanism, often with a metal or photocatalyst. |
Experimental Protocol: Trifluoromethylation of a β-Ketoester
This protocol describes a standard procedure for the copper-catalyzed trifluoromethylation of a cyclic β-ketoester using Togni Reagent I.
Caption: Experimental workflow for a Togni reaction.
Step-by-Step Methodology:
-
Preparation: To a flame-dried round-bottom flask under an inert atmosphere (N2), add the β-ketoester (1.0 mmol, 1.0 equiv.), copper(I) chloride (0.1 mmol, 0.1 equiv.), and anhydrous dichloromethane (DCM, 5 mL).
-
Reagent Addition: Add Togni Reagent I (1.2 mmol, 1.2 equiv.) to the stirred solution in one portion.
-
Reaction: Allow the mixture to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 12-24 hours).
-
Workup: Upon completion, quench the reaction by adding saturated aqueous ammonium chloride solution (10 mL).
-
Extraction: Transfer the mixture to a separatory funnel and extract with DCM (3 x 15 mL). Combine the organic layers.
-
Drying and Concentration: Dry the combined organic phase over anhydrous sodium sulfate (Na2SO4), filter, and concentrate the filtrate under reduced pressure.
-
Purification: Purify the resulting crude oil by flash column chromatography on silica gel to afford the desired α-trifluoromethyl-β-ketoester.
Safety Note: While Togni's reagents are shelf-stable, they are known to decompose violently when heated as solids.[1][6] Avoid heating the solid reagent and handle with appropriate personal protective equipment (PPE).
Nucleophilic Trifluoromethylation: Harnessing the CF3- Synthon
Nucleophilic trifluoromethylation introduces a formal trifluoromethyl anion (CF3-) equivalent to an electrophilic substrate, such as a carbonyl compound or an imine. The free CF3- anion is highly unstable and readily decomposes to fluoride and difluorocarbene.[7] Therefore, reagents have been developed to generate this species in situ in a controlled manner.
Key Reagent: Ruppert-Prakash Reagent (TMSCF3)
The most prominent and widely used nucleophilic trifluoromethylating agent is (trifluoromethyl)trimethylsilane (TMSCF3), known as the Ruppert-Prakash reagent.[8] It is a volatile, flammable liquid that serves as a stable and convenient source of the CF3 nucleophile upon activation with a catalytic amount of a fluoride source or other suitable nucleophilic activator.[7][8]
Mechanistic Insight: Activation and Delivery
The key to the Ruppert-Prakash reagent's utility is its activation mechanism. A nucleophilic activator, typically a fluoride salt like tetrabutylammonium fluoride (TBAF), attacks the silicon atom. This forms a hypervalent pentacoordinate siliconate species, which is sufficiently nucleophilic to transfer the CF3 group to an electrophile.
Caption: Activation of TMSCF3 for nucleophilic CF3 transfer.
Application Data: Carbonyl Addition Scope
The Ruppert-Prakash reagent is exceptionally effective for the trifluoromethylation of a wide range of carbonyl compounds.
| Electrophile Type | Substrate Example | Typical Yield Range | Notes |
| Aldehydes | Aromatic, Aliphatic | 85-98% | Highly efficient, often requires low temperatures (-78 °C). |
| Ketones | Aromatic, Aliphatic | 70-95% | Generally slower than aldehydes; enolizable ketones can be challenging.[7] |
| Imines | N-Aryl, N-Alkyl | 75-90% | Produces trifluoromethylated amines. |
| Esters | Methyl, Ethyl esters | Lower | Less reactive; can require stoichiometric activators or harsher conditions. |
Experimental Protocol: Trifluoromethylation of an Aldehyde
This protocol details a general procedure for the trifluoromethylation of an aromatic aldehyde using the Ruppert-Prakash reagent with a catalytic amount of TBAF.
Caption: Experimental workflow for a Ruppert-Prakash reaction.
Step-by-Step Methodology:
-
Preparation: Add the aldehyde (1.0 mmol, 1.0 equiv.) and anhydrous tetrahydrofuran (THF, 5 mL) to a flame-dried, three-neck flask equipped with a thermometer and under an inert atmosphere (N2).
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Reagent Addition: Add the Ruppert-Prakash reagent (1.5 mmol, 1.5 equiv.) dropwise via syringe.
-
Activation: Slowly add a solution of TBAF in THF (1.0 M, 0.1 mL, 0.1 equiv.) dropwise. The reaction is often exothermic; maintain the internal temperature below 5 °C.
-
Reaction: Stir the mixture at 0 °C for 1-4 hours, monitoring by TLC.
-
Workup (Quench): Once the reaction is complete, quench by the slow addition of 1 M aqueous HCl (5 mL). Remove the cooling bath and allow the mixture to warm to room temperature.
-
Extraction and Purification: Extract the aqueous layer with ethyl acetate (3 x 15 mL). Combine the organic layers, wash with brine, dry over anhydrous MgSO4, filter, and concentrate. Purify the crude product by flash chromatography.
Safety Note: The Ruppert-Prakash reagent (TMSCF3) is a highly flammable and volatile liquid.[9] It should be handled in a well-ventilated fume hood, away from ignition sources, and transferred using inert-atmosphere techniques (e.g., syringe).
Radical Trifluoromethylation: Unleashing the CF3• Radical
Radical trifluoromethylation involves the generation of the trifluoromethyl radical (CF3•), a highly reactive and electrophilic species.[4] This radical can add to unsaturated systems like alkenes and arenes or participate in C-H functionalization reactions.
Key Reagent: Langlois' Reagent (CF3SO2Na)
Sodium trifluoromethanesulfinate (CF3SO2Na), commonly known as Langlois' reagent, is an inexpensive, stable, and easy-to-handle solid.[10] It serves as an excellent precursor to the CF3 radical upon single-electron oxidation, typically initiated by a chemical oxidant (like tert-butyl hydroperoxide, t-BuOOH) or through photoredox catalysis.[10][11]
Mechanistic Insight: Oxidative Radical Generation
The reaction is initiated by the oxidation of the sulfinate salt. This generates a trifluoromethanesulfonyl radical, which rapidly extrudes sulfur dioxide (SO2) to release the trifluoromethyl radical. The CF3• then adds to the substrate to form a new carbon-centered radical, which is subsequently trapped to furnish the final product.
Caption: Oxidative generation of CF3 radical from Langlois' reagent.
Application Data: Radical Addition Scope
Langlois' reagent is particularly effective for the trifluoromethylation of unsaturated C-C bonds and electron-rich heterocycles.
| Reaction Type | Substrate Example | Typical Yield Range | Notes |
| Hydrotrifluoromethylation | Unactivated Alkenes | 60-85% | Adds a CF3 group and a hydrogen atom across the double bond.[11] |
| Oxytrifluoromethylation | Alkenes in H2O/t-BuOH | 50-80% | Incorporates a CF3 and a hydroxyl group. |
| C-H Trifluoromethylation | (Hetero)arenes | 50-75% | Works well for electron-rich systems like pyrroles and indoles.[10] |
| Difunctionalization | Alkenes | 50-70% | Can incorporate CF3 and another group (e.g., Cl, Br, SCN) across a double bond using appropriate trapping agents.[10] |
Experimental Protocol: Hydrotrifluoromethylation of an Alkene
This protocol describes the hydrotrifluoromethylation of an unactivated alkene using Langlois' reagent with t-BuOOH as the oxidant.
Caption: Experimental workflow for a Langlois reaction.
Step-by-Step Methodology:
-
Preparation: In a round-bottom flask, combine the alkene (1.0 mmol, 1.0 equiv.), Langlois' reagent (2.0 mmol, 2.0 equiv.), DCM (5 mL), and water (5 mL).
-
Initiation: To the vigorously stirred biphasic mixture, add tert-butyl hydroperoxide (70 wt. % in H2O, 3.0 mmol, 3.0 equiv.) dropwise over 5 minutes at room temperature.
-
Reaction: Stir the reaction mixture vigorously at room temperature for 6-18 hours. Monitor the reaction's progress by GC-MS or TLC.
-
Workup (Quench): Upon completion, quench the reaction by adding saturated aqueous sodium sulfite (Na2SO3) solution (10 mL) to destroy excess peroxide.
-
Extraction: Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous phase with DCM (3 x 15 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Safety Note: Reactions involving peroxides like t-BuOOH can be highly exothermic and potentially hazardous. The addition should be controlled, and the reaction should be conducted behind a safety shield.
Conclusion
The selection of a trifluoromethylation reagent is a critical experimental choice dictated by the nature of the substrate and the desired transformation. Electrophilic reagents like Togni's are ideal for a wide range of nucleophiles, while the nucleophilic Ruppert-Prakash reagent remains the gold standard for additions to carbonyls. For transformations requiring the unique reactivity of a radical species, such as alkene functionalization, the robust and inexpensive Langlois' reagent provides a powerful and practical solution. A thorough understanding of the mechanisms and protocols detailed in this guide will empower researchers to strategically incorporate the trifluoromethyl group and accelerate innovation in drug discovery and materials science.
References
-
Charpentier, J., Früh, N., & Togni, A. (2015). Electrophilic Trifluoromethylation by Use of Hypervalent Iodine Reagents. Chemical Reviews, 115(2), 650-682. [Link]
-
Matoušek, V., Pietrasiak, E., & Togni, A. (2014). Recent advances in trifluoromethylation reactions with electrophilic trifluoromethylating reagents. Chemistry – A European Journal, 20(52), 17334-17356. [Link]
-
Ni, C., Hu, M., & Hu, J. (2015). Recent Advances in Trifluoromethylation of Organic Compounds Using Umemoto's Reagents. Chinese Journal of Chemistry, 33(7), 747-763. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of trifluoromethyl alkanes. [Link]
-
Yagupolskii, L. M., I. I. Maletina, & V. V. Orda. (1997). New Electrophilic Trifluoromethylating Agents. The Journal of Organic Chemistry, 62(26), 9190-9195. [Link]
-
Postigo, A. (2019). CF3SO2X (X = Na, Cl) as reagents for trifluoromethylation, trifluoromethylsulfenyl-, -sulfinyl- and -sulfonylation. Part 1: Use of CF3SO2Na. Beilstein Journal of Organic Chemistry, 15, 2236-2283. [Link]
-
Alonso, C., de Marigorta, E. M., Rubiales, G., & Palacios, F. (2014). Recent Advances in Trifluoromethylation Reactions with Electrophilic Trifluoromethylating Reagents. Chemistry – A European Journal, 20(52), 1-25. [Link]
-
Wikipedia. (n.d.). Trifluoromethylation. [Link]
-
Prakash, G. K. S., & Yudin, A. K. (2001). New Stable Reagents for the Nucleophilic Trifluoromethylation. 1. Trifluoromethylation of Carbonyl Compounds with N-Formylmorpholine Derivatives. Organic Letters, 3(17), 2637-2639. [Link]
-
Shibata, N., & Cahard, D. (2010). Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective. Beilstein Journal of Organic Chemistry, 6, 50. [Link]
-
Al-Masum, M. (2020). Recent Trifluoromethylation Reactions. A Mini Review Paper. Oriental Journal of Chemistry, 36(1), 1-10. [Link]
-
Prakash, G. K. S., & Yudin, A. K. (2014). Trifluoromethyltrimethylsilane: Nucleophilic Trifluoromethylation and Beyond. Chemical Reviews, 114(5), 2705-2777. [Link]
-
University of Southern California. (2021). Fluorine-18 labelled Ruppert–Prakash reagent ([18F]Me3SiCF3) for the synthesis of 18F-trifluoromethylated compounds. Chemical Science, 12(16), 5797-5801. [Link]
-
Liu, F., Wu, Q., Wang, X., Dong, Q., & Sun, K. (2023). Recent advances in the diverse transformations of trifluoromethyl alkenes. Organic Chemistry Frontiers, 10(8), 2005-2025. [Link]
-
Zhang, X., & Chen, X. (2016). General Reaction Mode of Hypervalent Iodine Trifluoromethylation Reagent: A Density Functional Theory Study. ACS Catalysis, 6(6), 3744-3752. [Link]
-
Umemoto, T., & Ishihara, S. (2022). Synthesis and applications of S-(trifluoromethyl)-2,8-bis(trifluoromethoxy)dibenzothiophenium triflate (Umemoto reagent IV). Beilstein Journal of Organic Chemistry, 18, 848-855. [Link]
-
Prakash, G. K. S. (2016). Nucleophilic trifluoromethylation of carbonyl compounds and derivatives. Journal of Fluorine Chemistry, 181, 51-74. [Link]
Sources
- 1. Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Trifluoromethylation Reactions. A Mini Review Paper – Oriental Journal of Chemistry [orientjchem.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Trifluoromethylation - Wikipedia [en.wikipedia.org]
- 5. Recent advances in trifluoromethylation reactions with electrophilic trifluoromethylating reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Trimethyl(trifluoromethyl)silane (Ruppert–Prakash Reagent) [sigmaaldrich.com]
- 9. tcichemicals.com [tcichemicals.com]
- 10. CF3SO2X (X = Na, Cl) as reagents for trifluoromethylation, trifluoromethylsulfenyl-, -sulfinyl- and -sulfonylation. Part 1: Use of CF3SO2Na - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Trifluoromethyl alkane synthesis by trifluoromethylation [organic-chemistry.org]
Troubleshooting & Optimization
Frequently Asked Questions (FAQs) in Trifluoromethylation
An essential, yet often challenging, transformation in modern medicinal and agricultural chemistry is the introduction of the trifluoromethyl (CF3) group. Its unique electronic properties can dramatically enhance a molecule's metabolic stability, lipophilicity, and binding affinity. However, the path to successful trifluoromethylation is frequently paved with obstacles, most notably, low reaction yields.
This technical support center provides a structured, in-depth guide for researchers, scientists, and drug development professionals to troubleshoot and optimize these critical reactions. Drawing from established literature and practical field experience, this resource is designed to function as a virtual Senior Application Scientist, guiding you through logical, evidence-based solutions.
My reaction yield is consistently low or zero. Where do I start troubleshooting?
Low or no yield is the most common issue. A systematic approach is crucial. We have developed a diagnostic workflow to help you pinpoint the likely culprit.
Troubleshooting Workflow for Low-Yield Trifluoromethylation
Figure 1: A decision-tree workflow for systematically diagnosing low-yield trifluoromethylation reactions.
How can I be sure my trifluoromethylating reagent is active?
Many common CF3 sources, especially electrophilic ones (e.g., Umemoto's or Togni's reagents), can be sensitive to moisture and light. Nucleophilic sources like Ruppert-Prakash reagent (TMSCF3) are notoriously moisture-sensitive.
Causality: Moisture can hydrolyze TMSCF3, rendering it inactive. For electrophilic reagents, degradation pathways can be more complex but often involve reaction with ambient moisture or other nucleophiles.
Protocol: Validating Your CF3 Source
-
Visual Inspection: Check for any change in color or consistency from the manufacturer's specification.
-
NMR Analysis: For a definitive check, run a 19F NMR on a small sample of the reagent. The chemical shift for TMSCF3 is around -28 ppm (relative to CFCl3). The presence of significant impurities or degradation products will be immediately apparent.
-
Control Reaction: Run a small-scale reaction with a simple, reliable substrate known to work well (e.g., iodobenzene for a cross-coupling reaction). If this control fails, the reagent is the most likely issue.
My reaction is sluggish or stalls. Could it be the catalyst?
In metal-catalyzed reactions (e.g., using copper or palladium), the catalyst's oxidation state and coordination environment are critical.
Causality: The active catalytic species (e.g., a Cu(I) complex) can be oxidized to an inactive state (e.g., Cu(II)) by air. Ligands can also dissociate or decompose, and certain functional groups on your substrate (e.g., unprotected amines or thiols) can act as catalyst poisons by binding irreversibly to the metal center.
Troubleshooting Catalyst-Related Issues
| Potential Issue | Diagnostic Check | Proposed Solution |
| Air/Moisture Sensitivity | Does the reaction work better under rigorously degassed conditions? | Use Schlenk techniques or a glovebox. Sparge solvents with argon or nitrogen for at least 30 minutes. |
| Ligand Incompatibility | Screen a panel of ligands. | For Cu-mediated reactions, consider phenanthroline, bipyridine, or phosphine-based ligands. |
| Catalyst Poisoning | Does your substrate have coordinating groups (thiols, some N-heterocycles)? | Protect the problematic functional group prior to the trifluoromethylation step. |
| Incorrect Pre-catalyst | Are you using a stable pre-catalyst that requires activation? | Ensure the activation conditions (e.g., temperature, presence of an activator) are met as per literature protocols. |
I'm observing significant side products, primarily proto-detrifluoromethylation. What causes this?
Proto-detrifluoromethylation (replacement of -CF3 with -H) is a common side reaction, especially with nucleophilic CF3 reagents like TMSCF3.
Causality: The trifluoromethyl anion (CF3-), the active species generated from TMSCF3, is a strong base. If any proton sources are available in the reaction mixture (e.g., water, alcohols, or even acidic C-H bonds on the substrate), the anion will be quenched before it can react as a nucleophile.
Mitigation Strategies:
-
Rigorous Anhydrous Conditions: Dry all glassware in an oven (120 °C) overnight and cool under vacuum. Use anhydrous solvents, preferably from a solvent purification system or a freshly opened bottle.
-
Choice of Base/Initiator: The choice of initiator for generating the CF3- anion is critical. Fluoride sources like TBAF are common, but their hydration state matters. Consider using anhydrous fluoride sources or alternative initiators like potassium or cesium fluoride.
-
Temperature Control: Lowering the reaction temperature can sometimes disfavor the protonation pathway relative to the desired reaction.
My substrate is complex. How do I know if it's suitable for trifluoromethylation?
Substrate scope is a major consideration. Steric hindrance and electronic effects play a significant role.
Steric Hindrance: Bulky groups near the reaction site can prevent the CF3 group and catalyst from approaching, dramatically lowering the reaction rate. Electronic Effects: The electronic nature of the substrate is key. For example, in aromatic trifluoromethylation, electron-rich arenes are often more challenging for electrophilic reagents, while electron-deficient arenes are better suited. The opposite is often true for nucleophilic pathways.
Logical Relationship: Substrate vs. Reagent Choice
Figure 2: A simplified guide for selecting a trifluoromethylation strategy based on substrate electronics and sterics.
References
-
Dilman, A. D., & Levin, V. V. (2017). Trifluoromethylation in Copper-Mediated and -Catalyzed Reactions. European Journal of Organic Chemistry, 2017(48), 7197-7210. [Link]
-
Li, Y., & Buchwald, S. L. (2011). Copper-Catalyzed Trifluoromethylation of Aryl and Vinyl Iodides. Journal of the American Chemical Society, 133(35), 13784–13787. [Link]
-
Prakash, G. K. S., & Yudin, A. K. (1997). Perfluoroalkylation with Organosilicon Reagents. Chemical Reviews, 97(3), 757–786. [Link]
Technical Support Center: Optimizing C-CF₃ Bond Formation
Welcome to the technical support center for C-CF₃ bond formation. This guide is designed for researchers, scientists, and professionals in drug development to navigate the complexities of trifluoromethylation reactions. The trifluoromethyl group is a cornerstone in modern medicinal and agricultural chemistry, valued for its ability to enhance properties like metabolic stability, lipophilicity, and bioavailability.[1][2][3] However, the unique electronic properties of the CF₃ group present distinct challenges in forming the C-CF₃ bond.[3]
This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address specific issues encountered during your experiments. Our approach is rooted in mechanistic understanding to empower you to make informed decisions for successful reaction optimization.
I. General Troubleshooting Principles
Before delving into specific reaction types, let's establish a foundational workflow for troubleshooting any C-CF₃ bond formation reaction.
Caption: A general workflow for troubleshooting C-CF₃ bond formation reactions.
II. Troubleshooting Electrophilic Trifluoromethylation
Electrophilic trifluoromethylation often employs reagents like Togni's or Umemoto's reagents, which act as sources of an electrophilic "CF₃⁺" equivalent.[4] These reactions can be powerful but are sensitive to reaction conditions.
Frequently Asked Questions (FAQs)
Q1: My reaction with Togni's reagent is sluggish or shows no conversion. What are the likely causes?
A1: Several factors can contribute to low reactivity with Togni's reagents (hypervalent iodine compounds).[5]
-
Insufficient Activation: Togni's reagents often require activation, typically through a catalyst or initiator, to generate the reactive trifluoromethylating species.[1][6] For photoredox reactions, ensure your light source is emitting at the correct wavelength and intensity to excite the photocatalyst. For metal-catalyzed reactions, the choice of metal and its oxidation state is critical. For instance, copper(I) can be used to reduce Togni's reagent and initiate a radical process.[1]
-
Reagent Decomposition: While generally shelf-stable, Togni's reagents can degrade under certain conditions.[7] Ensure the reagent is stored in a cool, dark, and dry place. It's advisable to use a freshly opened bottle or to test the reagent's purity if it has been stored for an extended period.
-
Inappropriate Solvent: The polarity of the solvent can significantly impact the reaction rate. Highly polar solvents may be required to facilitate the key C-F bond formation step in some mechanisms.[8] However, for other pathways, non-polar solvents that favor the formation of neutral intermediates may be more effective.[8] It is recommended to screen a range of solvents with varying polarities.
-
Substrate Deactivation: Substrates with strongly electron-withdrawing groups can be less nucleophilic and therefore react more slowly with electrophilic trifluoromethylating agents.[2] In such cases, you may need to increase the reaction temperature or use a more reactive trifluoromethylating reagent. Modifying the electronic properties of the reagent itself, for example by introducing electron-withdrawing groups on the aromatic ring of a Togni-type reagent, can enhance its reactivity.[5]
Q2: I am observing significant side products in my reaction with Umemoto's reagent. How can I improve selectivity?
A2: Umemoto's reagents (S-(trifluoromethyl)dibenzothiophenium salts) are potent electrophilic trifluoromethylating agents, but their high reactivity can sometimes lead to side reactions.[4]
-
Control of Reaction Temperature: Many trifluoromethylation reactions are exothermic.[9] Poor temperature control can lead to decomposition of the reagent or substrate, resulting in unwanted byproducts. Running the reaction at a lower temperature can often improve selectivity.
-
Choice of Reagent Isomer: Umemoto's reagents come in different forms with varying reactivity. For substrates that are sensitive or prone to side reactions, using a less reactive analogue might be beneficial.
-
Exclusion of Water and Air: Umemoto's reagents can be sensitive to moisture.[8] Ensure your reaction is set up under an inert atmosphere (e.g., nitrogen or argon) and that all solvents and reagents are anhydrous.
Troubleshooting Guide: Low Yield in Electrophilic Trifluoromethylation
| Symptom | Potential Cause | Suggested Action |
| No reaction | Inactive catalyst or initiator | - Verify the integrity and loading of the catalyst.- For photoredox reactions, check the light source and ensure proper irradiation. |
| Low substrate nucleophilicity | - Increase reaction temperature.- Consider a more potent trifluoromethylating reagent. | |
| Low conversion | Suboptimal solvent | - Screen a range of solvents with varying polarities (e.g., DCM, MeCN, Toluene, THF).[8][10] |
| Insufficient reaction time | - Monitor the reaction progress over a longer period (e.g., 24-48 hours). | |
| Formation of byproducts | Reaction temperature is too high | - Run the reaction at a lower temperature (e.g., 0 °C or room temperature).[9] |
| Presence of water or oxygen | - Use anhydrous solvents and reagents and maintain an inert atmosphere. |
III. Troubleshooting Nucleophilic Trifluoromethylation
Nucleophilic trifluoromethylation typically involves the transfer of a "CF₃⁻" equivalent to an electrophilic substrate. The Ruppert-Prakash reagent (TMSCF₃) is a widely used source for the trifluoromethyl anion.[11]
Frequently Asked Questions (FAQs)
Q1: My reaction using the Ruppert-Prakash reagent (TMSCF₃) is not proceeding. What should I check?
A1: The Ruppert-Prakash reagent requires activation by a nucleophilic initiator to generate the active trifluoromethyl anion.[10]
-
Initiator Choice and Stoichiometry: A catalytic amount of a fluoride source, such as tetrabutylammonium fluoride (TBAF), is commonly used.[10] Ensure the initiator is of good quality and used in the correct amount. Other initiators like alkoxides can also be effective.
-
Solvent Selection: Coordinating solvents like tetrahydrofuran (THF) are generally preferred for these reactions as they can help stabilize the reactive intermediates.[10] Solvents with acidic protons should be avoided.[10]
-
Substrate Electrophilicity: The reaction works best with electrophilic substrates like aldehydes and ketones. Less reactive substrates may require harsher conditions or a different trifluoromethylation strategy.
Q2: I am seeing decomposition of my starting material or product. How can I mitigate this?
A2: The trifluoromethyl anion is a strong base, which can lead to side reactions like enolization or decomposition of sensitive substrates.[11]
-
Temperature Control: Running the reaction at low temperatures (e.g., -78 °C to 0 °C) can help to control the reactivity of the trifluoromethyl anion and minimize side reactions.
-
Slow Addition of Reagent: Adding the Ruppert-Prakash reagent slowly to the reaction mixture can help to maintain a low concentration of the active trifluoromethylating species, thus reducing the likelihood of side reactions.
Troubleshooting Guide: Issues with Nucleophilic Trifluoromethylation
| Symptom | Potential Cause | Suggested Action |
| No reaction | Ineffective initiation | - Use a fresh, anhydrous source of the initiator (e.g., TBAF).- Consider screening other initiators like CsF or K₂CO₃. |
| Poor solvent choice | - Switch to a coordinating, aprotic solvent like THF.[10] | |
| Low yield | Instability of the trifluoromethyl anion | - Perform the reaction at lower temperatures (-78 °C to 0 °C).- Add the Ruppert-Prakash reagent slowly. |
| Side reactions (e.g., enolization) | High basicity of the CF₃⁻ anion | - Use a milder initiator.- Lower the reaction temperature. |
IV. Troubleshooting Radical Trifluoromethylation
Radical trifluoromethylation involves the generation of a trifluoromethyl radical (CF₃•), which then reacts with the substrate. Reagents like sodium trifluoromethanesulfinate (Langlois' reagent) and trifluoroiodomethane (CF₃I) are common sources of CF₃•.[11][12]
Frequently Asked Questions (FAQs)
Q1: My radical trifluoromethylation with Langlois' reagent is giving a low yield. How can I improve it?
A1: The generation of the trifluoromethyl radical from Langlois' reagent typically requires an oxidant.
-
Oxidant Choice: Tert-butyl hydroperoxide (TBHP) is a common oxidant used in these reactions.[11] Ensure it is fresh and used in the appropriate stoichiometry. Other oxidants can also be screened.
-
Catalyst Involvement: In some cases, a metal catalyst is required to facilitate the generation of the trifluoromethyl radical.[11] The choice of metal can be crucial for reaction efficiency.
-
Reaction Conditions: These reactions are often sensitive to light and air. Performing the reaction under an inert atmosphere and in the dark (unless it is a photoredox reaction) can be beneficial.
Q2: My reaction is not selective, and I am getting a mixture of products. What can I do?
A2: The high reactivity of the trifluoromethyl radical can sometimes lead to a lack of selectivity.[11]
-
Substrate Design: The electronics and sterics of the substrate play a significant role in directing the addition of the trifluoromethyl radical. Modifying the substrate, if possible, can improve selectivity.
-
Solvent Effects: The solvent can influence the reactivity and selectivity of radical reactions. Screening different solvents is recommended.
Troubleshooting Guide: Challenges in Radical Trifluoromethylation
| Symptom | Potential Cause | Suggested Action |
| No or low conversion | Inefficient radical generation | - Verify the quality and amount of the oxidant (e.g., TBHP).- If catalytic, check the catalyst loading and integrity. |
| Radical quenching | - Ensure the reaction is free from radical inhibitors (e.g., TEMPO, unless used intentionally for mechanistic studies). | |
| Poor selectivity | High reactivity of CF₃• | - Lower the reaction temperature.- Screen different solvents to modulate reactivity. |
| Complex product mixture | Multiple reactive sites on the substrate | - Consider using a protecting group strategy to block unwanted reaction pathways. |
V. Experimental Protocols
Protocol 1: General Procedure for a Trial Electrophilic Trifluoromethylation with Togni's Reagent
-
To a dry reaction vial under an inert atmosphere (N₂ or Ar), add the substrate (1.0 equiv), Togni's reagent (1.2 equiv), and the catalyst (e.g., Cu(I) salt, 10 mol%).
-
Add the anhydrous solvent (e.g., MeCN, 0.1 M concentration).
-
Stir the reaction mixture at the desired temperature (start with room temperature).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction (e.g., with saturated aqueous NaHCO₃) and extract the product with an organic solvent.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Caption: A streamlined workflow for electrophilic trifluoromethylation.
VI. References
-
Challenges in scaling up reactions involving Trifluoromethyl hypofluorite - Benchchem. Available at:
-
Trifluoromethylation - Wikipedia. Available at: [Link]
-
Recent Trifluoromethylation Reactions. A Mini Review Paper - ResearchGate. Available at: [Link]
-
A catalytic fluoride-rebound mechanism for C(sp3)-CF3 bond formation - PMC - NIH. Available at: [Link]
-
Facile C–F Bond Formation through a Concerted Nucleophilic Aromatic Substitution Mediated by the PhenoFluor Reagent | Accounts of Chemical Research - ACS Publications. Available at: [Link]
-
Recent Trifluoromethylation Reactions. A Mini Review Paper - Oriental Journal of Chemistry. Available at: [Link]
-
Electrophilic Fluorination - Bryn Mawr College. Available at: [Link]
-
Electrophilic Trifluoromethylation by Use of Hypervalent Iodine Reagents - ACS Publications. Available at: [Link]
-
Catalysis for Fluorination and Trifluoromethylation - PMC - NIH. Available at: [Link]
-
An Organocopper(III) Fluoride Triggering C−CF3 Bond Formation - ResearchGate. Available at: [Link]
-
Fluoroform: Organo-Fluorine chemistry, Selective Fluorination, Anionic Trifluoromethylation C-F bond - YouTube. Available at: [Link]
-
Recent advances in trifluoromethylation reactions with electrophilic trifluoromethylating reagents - PubMed. Available at: [Link]
-
Nucleophilic trifluoromethylation of carbonyl compounds and derivatives - Semantic Scholar. Available at: [Link]
-
Langlois' Reagent: An Efficient Trifluoromethylation Reagent - ResearchGate. Available at: [Link]
-
(A) Umemoto and Togni reagents; (B) Difficulties in using CF3COOH as a... - ResearchGate. Available at: [Link]
-
Ligand-controlled Regioselective Cu-Catalyzed Trifluoromethylation to Generate Trifluoromethylallenes - PMC - NIH. Available at: [Link]
-
Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective - NIH. Available at: [Link]
-
Photocatalytic fluoroalkylation by ligand-to-metal charge transfer - Frontiers. Available at: [Link]
-
Recent Advances in Trifluoromethylation Reactions with Electrophilic Trifluoromethylating Reagents - CONICET. Available at: [Link]
-
Nucleophilic Trifluoromethylation. Some Recent Reagents and Their Stereoselective Aspects - Sci-Hub. Available at: [Link]
-
Remote Radical Trifluoromethylation: A Unified Approach to the Selective Synthesis of γ-Trifluoromethyl α,β-Unsaturated Carbonyl Compounds | Organic Letters - ACS Publications. Available at: [Link]
-
Single C−F Bond Activation of the CF3 Group with a Lewis Acid: CF3‐Cyclopropanes as Versatile 4,4‐Difluorohomoallylating Agents | Request PDF - ResearchGate. Available at: [Link]
-
1.5 Radical Trifluoromethylation - ResearchGate. Available at: [Link]
-
Recent Trifluoromethylation Reactions. A Mini Review Paper - SciSpace. Available at: [Link]
-
CF3SO2X (X = Na, Cl) as reagents for trifluoromethylation, trifluoromethylsulfenyl-, -sulfinyl- and -sulfonylation. Part 1: Use of CF3SO2Na - PMC - NIH. Available at: [Link]
-
Radical trifluoromethylation using the Umemoto's reagents and Togni's... - ResearchGate. Available at: [Link]
-
Visible-light-induced radical trifluoromethylation/cyclization of alkynes: synthesis of CF3-containing dioxodibenzothiazepines - Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]
-
Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective. Available at: [Link]
-
Sodium trifluoromethanesulfinate - Wikipedia. Available at: [Link]
-
Chapter 21 Part 6 - Elimination Addition CF3 Correction - YouTube. Available at: [Link]
-
Synthesis of trifluoromethyl alkanes - Organic Chemistry Portal. Available at: [Link]
-
Reagent of the month – November - Langlois reagent - SigutLabs. Available at: [Link]
Sources
- 1. Recent Trifluoromethylation Reactions. A Mini Review Paper – Oriental Journal of Chemistry [orientjchem.org]
- 2. brynmawr.edu [brynmawr.edu]
- 3. Catalysis for Fluorination and Trifluoromethylation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent advances in trifluoromethylation reactions with electrophilic trifluoromethylating reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. Trifluoromethylation - Wikipedia [en.wikipedia.org]
- 12. Sodium trifluoromethanesulfinate - Wikipedia [en.wikipedia.org]
Technical Support Center: Stabilizing Fluorinated Methyl Esters
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for handling fluorinated methyl esters. This guide is designed for researchers, scientists, and drug development professionals who encounter stability challenges with these unique compounds. We will delve into the mechanistic underpinnings of their hydrolysis and provide field-proven, actionable strategies to maintain the integrity of your molecules throughout your experimental workflows.
Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding the stability of fluorinated methyl esters.
Q1: What is ester hydrolysis, and why is it a concern?
Ester hydrolysis is a chemical reaction where an ester reacts with water to break down into its constituent carboxylic acid and alcohol.[1] This is a significant concern in research and drug development because this degradation pathway alters the chemical identity of the target molecule, leading to loss of active compound, inaccurate analytical results, and potential formation of undesired byproducts.
Q2: How does fluorine substitution affect the stability of a methyl ester?
Fluorine is the most electronegative element, and its presence, particularly on the alcohol or acyl portion of the ester, has a profound electronic effect. The strong electron-withdrawing nature of fluorine atoms increases the electrophilicity (positive character) of the ester's carbonyl carbon. This makes the carbon atom significantly more susceptible to nucleophilic attack by water, which initiates the hydrolysis process.[2][3] Consequently, fluorinated esters are generally much more prone to hydrolysis than their non-fluorinated counterparts.[2][4]
Q3: What are the primary factors that accelerate the hydrolysis of fluorinated methyl esters?
Several environmental and experimental factors can catalyze or accelerate hydrolysis:
-
pH: Both acidic and basic conditions are known to catalyze ester hydrolysis.[5][6] For many esters, stability is greatest near neutral pH (around 7.0), with degradation rates increasing significantly at very low (pH < 3) or high (pH > 10) values.[7]
-
Presence of Water: As a key reactant, the concentration of water is critical. Hydrolysis cannot occur in its absence. Minimizing exposure to moisture from solvents, reagents, or the atmosphere is a primary preventative measure.[1][8]
-
Temperature: Like most chemical reactions, the rate of hydrolysis increases with temperature.[9][10] Elevated temperatures during reactions, workup, or storage can significantly accelerate compound degradation.
-
Solvent Choice: Protic solvents (e.g., water, methanol, ethanol) can participate in the hydrolysis reaction by forming hydrogen bonds and stabilizing the transition state. Aprotic solvents (e.g., acetonitrile, THF, dichloromethane) are generally preferred for minimizing hydrolysis.[11]
Troubleshooting Guide: Preventing Unwanted Hydrolysis
This section provides solutions to specific problems you might encounter during your experiments.
Issue 1: My fluorinated methyl ester is degrading during storage.
Root Cause Analysis: Degradation during storage is almost always due to exposure to moisture and/or inappropriate temperatures. Fluorinated esters can be sensitive to trace amounts of water absorbed from the atmosphere or present in the storage solvent.
Solutions:
-
Use Anhydrous Solvents: Always dissolve and store your ester in a high-quality, anhydrous aprotic solvent. Solvents from freshly opened bottles or those dried over molecular sieves are recommended.
-
Inert Atmosphere: For highly sensitive compounds, store vials under an inert atmosphere (e.g., argon or nitrogen) to prevent atmospheric moisture from entering.
-
Proper Storage Temperature: Store compounds at the lowest practical temperature to slow the kinetics of any potential hydrolysis. For long-term storage, -20°C or -80°C is advisable.
-
Avoid Protic Solvents: Do not store fluorinated methyl esters in alcohols (like methanol or ethanol) or aqueous buffers for extended periods unless their stability has been explicitly confirmed.
Issue 2: Significant hydrolysis is observed during my reaction workup.
Root Cause Analysis: Aqueous workup steps, especially those involving acidic or basic washes, are high-risk periods for ester hydrolysis.[9] Prolonged contact time, elevated temperatures, and non-optimal pH are the main culprits.
Solutions:
The following workflow is designed to minimize hydrolysis during the critical workup phase.
Workflow Diagram: Hydrolysis Prevention During Workup
Caption: A decision-making workflow for minimizing ester hydrolysis during experimental workup.
Protocol 1: Optimized Workup for Hydrolysis-Sensitive Esters
-
Cool the Reaction: Before exposing the reaction to any aqueous solution, cool the vessel in an ice bath (0°C). This dramatically slows the rate of hydrolysis.[9]
-
Quench and Dilute: If applicable, quench the reaction with a cold, non-aqueous solvent. Dilute the mixture with a water-immiscible organic solvent like ethyl acetate or dichloromethane.
-
Perform Cold Washes: Conduct all aqueous washes using ice-cold solutions (e.g., saturated sodium bicarbonate, brine, or water). Perform these washes quickly and efficiently to minimize contact time.[9]
-
Control pH: If an acidic or basic wash is necessary, use weak reagents (e.g., dilute citric acid instead of HCl, or saturated sodium bicarbonate instead of NaOH). Ensure the final aqueous layer is neutralized to a pH of ~7 before separation.
-
Brine Wash and Drying: After the final aqueous wash, perform a brine (saturated NaCl) wash to remove the majority of dissolved water from the organic layer. Subsequently, dry the organic layer thoroughly with a suitable anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Low-Temperature Concentration: Remove the solvent under reduced pressure (rotary evaporation) using a low-temperature water bath to prevent thermal degradation.
Issue 3: My ester is hydrolyzing in a biological assay buffer.
Root Cause Analysis: Biological assays are often conducted in aqueous buffers at physiological pH (~7.4) and temperature (37°C). The stability of a fluorinated ester can be highly dependent on the specific buffer components and the structure of the ester itself. The rate of hydrolysis increases significantly with each additional fluorine atom.[4]
Solutions & Stability Data:
-
Kinetic Stability Assessment: Before conducting extensive experiments, determine the hydrolytic half-life of your compound in the specific assay buffer. This can be done by incubating the compound in the buffer and analyzing its concentration at various time points using LC-MS or HPLC.
-
Structural Modification: If stability is insufficient, consider structural modifications. Steric hindrance near the ester group can physically shield it from water, slowing hydrolysis.[9][12] For example, switching from a methyl to an isopropyl or other bulky group can improve stability.
-
pH Optimization: If the assay allows, investigate if slight modifications to the buffer pH can improve stability without compromising the biological activity. Even a small shift can sometimes have a significant impact.
| Compound Type | Number of Fluorine Atoms | Relative Hydrolysis Rate (Approx.) | General Stability Profile |
| Methyl Ester | 0 | 1x (Baseline) | Generally stable under neutral conditions. |
| Monofluoroethyl Ester | 1 | ~8x faster than ethyl ester[4] | Moderately stable; requires careful handling. |
| Difluoroethyl Ester | 2 | ~24-32x faster than ethyl ester[4] | Prone to hydrolysis; requires anhydrous conditions. |
| Trifluoroethyl Ester | 3 | ~70-100x faster than ethyl ester[4] | Highly susceptible to hydrolysis; rigorous anhydrous and temperature controls are essential. |
This table provides generalized relative rates based on published data for ethyl esters[4]; specific rates will vary with molecular structure.
Mechanistic Insight: Base-Catalyzed Hydrolysis
Understanding the reaction mechanism highlights the vulnerability of fluorinated esters. The diagram below illustrates the base-catalyzed hydrolysis pathway, a common route for degradation.
Caption: Mechanism of base-catalyzed hydrolysis of a methyl ester.
The electron-withdrawing fluorine atoms pull electron density away from the carbonyl carbon, making it more positive and thus a more attractive target for the hydroxide nucleophile (⁻OH). This accelerates the initial attack (Step 1), leading to a faster overall rate of hydrolysis.
References
-
Chemguide. (n.d.). Hydrolysis of Esters. Retrieved from [Link]
-
Milliken. (2024). Understanding Ester Stabilizers: Preventing Hydrolysis and Enhancing Performance. Retrieved from [Link]
-
Reiner, T., et al. (2018). Hydrolysis-Resistant Ester-Based Linkers for Development of Activity-Based NIR Bioluminescence Probes. ACS Central Science. Retrieved from [Link]
-
Correa, I., et al. (2018). Evaluation of the Stability of Polymeric Materials Exposed to Palm Biodiesel and Biodiesel–Organic Acid Blends. Molecules. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Methyl Esters. Retrieved from [Link]
-
Save My Exams. (2024). Ester Hydrolysis. Retrieved from [Link]
-
Bonn, D. E., & Brittain, W. D. G. (2023). Recent developments in the use of fluorinated esters as activated intermediates in organic synthesis. Chemical Communications. Retrieved from [Link]
-
ResearchGate. (2002). Effect of fluorine substitution on the rate for ester hydrolysis: Estimation of the hydrolysis rate of perfluoroalkyl esters. Retrieved from [Link]
-
Toth, K., et al. (2017). Hydrolysis, polarity, and conformational impact of C-terminal partially fluorinated ethyl esters in peptide models. Beilstein Journal of Organic Chemistry. Retrieved from [Link]
-
ResearchGate. (n.d.). Stability of etnangien methyl ester at various pH-values. Retrieved from [Link]
-
Chemistry LibreTexts. (2022). 15.9: Hydrolysis of Esters. Retrieved from [Link]
-
Tan, Y., et al. (2018). Thermal decomposition and stability of fatty acid methyl esters in supercritical methanol. Energy Sources, Part A: Recovery, Utilization, and Environmental Effects. Retrieved from [Link]
-
Kay, B. D., & O'Brien, R. J. (2022). Replacement of Less-Preferred Dipolar Aprotic and Ethereal Solvents in Synthetic Organic Chemistry with More Sustainable Alternatives. Chemical Reviews. Retrieved from [Link]
-
ResearchGate. (2009). Fluorine substituent effects (on bioactivity). Retrieved from [Link]
Sources
- 1. carbodiimide.com [carbodiimide.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Hydrolysis, polarity, and conformational impact of C-terminal partially fluorinated ethyl esters in peptide models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. researchgate.net [researchgate.net]
- 8. Evaluation of the Stability of Polymeric Materials Exposed to Palm Biodiesel and Biodiesel–Organic Acid Blends - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. Hydrolysis-Resistant Ester-Based Linkers for Development of Activity-Based NIR Bioluminescence Probes - PMC [pmc.ncbi.nlm.nih.gov]
Managing harsh reaction conditions for benzotrifluoride synthesis
Welcome to the technical support center for benzotrifluoride synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this demanding synthesis. Here, we address common challenges encountered during the synthesis of benzotrifluoride, a crucial intermediate in the production of pharmaceuticals, dyes, and agricultural chemicals.[1][2] This resource provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you manage harsh reaction conditions and optimize your experimental outcomes.
I. Overview of Benzotrifluoride Synthesis
The industrial preparation of benzotrifluoride typically involves the reaction of benzotrichloride with anhydrous hydrogen fluoride (HF).[1] This halogen exchange reaction, often referred to as the Swarts reaction, can be performed in either a liquid or gaseous phase, each presenting a unique set of operational challenges.
-
Liquid-Phase Synthesis: Generally conducted at high pressures (20–45 atm) and moderately high temperatures (85–100 °C) with a catalyst.[3]
-
Gas-Phase Synthesis: Operates at lower pressures (1–3 atm) but significantly higher temperatures (200–450 °C) over a solid catalyst.[2][4]
The trifluoromethyl group is remarkably stable under strongly basic conditions and reasonably stable in acidic media, which is a key consideration for subsequent reaction steps.[1] However, the synthesis itself is fraught with challenges, including managing the corrosive and hazardous nature of HF, catalyst deactivation, and the formation of byproducts.
II. Troubleshooting Guide & FAQs
This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.
A. Low Yield and Incomplete Reactions
Question 1: My benzotrifluoride yield is consistently low in a liquid-phase synthesis. What are the likely causes and how can I improve it?
Low yields in liquid-phase synthesis can stem from several factors. Here’s a systematic approach to troubleshooting this issue:
Causality and Remediation:
-
Insufficient Catalyst Activity: The catalyst, typically a mixture of aluminum chloride and activated charcoal, can become inactivated.[3]
-
Troubleshooting: Ensure the catalyst is freshly prepared and handled under anhydrous conditions to prevent hydrolysis. Consider pretreating the benzotrichloride with about one percent of phosphorous trichloride before adding the catalyst and HF.[3]
-
-
Inadequate Mixing: Due to the heterogeneous nature of the reaction, vigorous agitation is crucial.
-
Troubleshooting: The reaction mixture's Reynolds number should be between 65,000 and 100,000 to ensure intensive intermixing.[3] If you are using a stirred vessel, ensure the stirring mechanism is functioning optimally.
-
-
Suboptimal Reaction Conditions: Temperature and pressure are critical parameters.
-
Incorrect Stoichiometry: While the reaction can proceed with stoichiometric amounts of HF, a slight excess can significantly improve the yield.
-
Troubleshooting: Using a 10% excess of hydrogen fluoride relative to the stoichiometrically necessary amount can increase the yield to approximately 99%.[3]
-
Experimental Protocol: Optimizing Liquid-Phase Benzotrifluoride Synthesis
-
Charge the high-pressure reactor with benzotrichloride.
-
Add approximately 1% (by weight of benzotrichloride) of phosphorous trichloride and stir.
-
Introduce the catalyst (a mixture of aluminum chloride and activated charcoal, 10-100 ppm based on benzotrichloride).[3]
-
Seal the reactor and heat the benzotrichloride to the desired reaction temperature (90–95 °C).[3]
-
Introduce anhydrous hydrogen fluoride (1.0 to 1.1 times the stoichiometric amount).[3]
-
Maintain the reaction temperature and pressure (35–40 atm) with vigorous stirring for 55–75 minutes.[3]
-
After the reaction, cool the reactor and carefully vent the by-product hydrogen chloride and any unreacted hydrogen fluoride.
-
The crude benzotrifluoride can then be purified by distillation.[3]
Question 2: I am experiencing a gradual decrease in yield during a continuous gas-phase synthesis. What is causing this and how can it be resolved?
A decline in yield over time in a gas-phase process is a classic sign of catalyst deactivation.
Causality and Remediation:
-
Catalyst Deterioration: The aluminum fluoride catalyst can lose activity over time.[2][4]
-
Extreme Temperatures: Operating outside the optimal temperature range can be detrimental.
-
Catalyst Regeneration: If chlorine treatment is no longer effective, the catalyst may need to be regenerated.
-
Troubleshooting: The deteriorated catalyst can be reactivated by contacting it with oxygen or air at a temperature of 400° to 500°C.[4]
-
Workflow for Managing Catalyst Deactivation in Gas-Phase Synthesis
Caption: Workflow for troubleshooting catalyst deactivation.
B. Byproduct Formation and Purification
Question 3: What are the common byproducts in benzotrifluoride synthesis, and how can I minimize their formation?
The primary byproducts are typically under-fluorinated intermediates.
Causality and Remediation:
-
Incomplete Halogen Exchange: Insufficient reaction time, low temperature, or poor mixing can lead to the formation of monochlorodifluoromethylbenzene and dichloromonofluoromethylbenzene.
-
Troubleshooting: Ensure optimal reaction conditions as detailed in the previous section. In gas-phase synthesis, analysis of the crude product often shows monochlorodifluoromethylbenzene as the main impurity.[4] Optimizing contact time and temperature can favor the complete conversion to benzotrifluoride.
-
-
Excess Chlorine in Gas-Phase: While chlorine is used to maintain catalyst activity, an excess can lead to the formation of chlorinated byproducts.[4]
-
Troubleshooting: Carefully control the amount of chlorine introduced, keeping it within the 0.5 to 10 mol% range relative to benzotrichloride.[4]
-
Question 4: What is the recommended procedure for purifying crude benzotrifluoride?
Purification typically involves separating the desired product from unreacted starting materials, byproducts, and acidic gases.
Purification Protocol:
-
Separation of Gaseous Byproducts: The reaction mixture is first passed through a condenser to separate the volatile components (by-produced hydrogen chloride and unreacted hydrogen fluoride) from the liquid product.[2][4]
-
Washing: The non-volatile liquid product, which may contain acidic materials, should be washed with water.[2][4]
-
Drying: Dry the washed organic layer over an anhydrous drying agent such as sodium sulfate.[2][4]
-
Distillation: The final purification is achieved by fractional distillation to separate benzotrifluoride from any remaining byproducts and starting materials.[3]
C. Safety and Handling of Harsh Reagents
Question 5: What are the critical safety precautions when working with anhydrous hydrogen fluoride (HF)?
Anhydrous HF is extremely corrosive and toxic. Strict adherence to safety protocols is paramount.
Safety Guidelines for Handling Anhydrous HF:
-
Personal Protective Equipment (PPE): Always use appropriate PPE, including a full-face shield, acid-resistant gloves (neoprene or nitrile), and a lab coat. An HF-specific cartridge respirator should be readily available for emergency situations.
-
Ventilation: All work with anhydrous HF must be conducted in a well-ventilated fume hood.
-
Emergency Preparedness: An emergency shower and eyewash station must be immediately accessible. A calcium gluconate gel should be on hand to treat skin contact, as it helps to neutralize the fluoride ion.
-
Material Compatibility: Use equipment made of HF-resistant materials. For high-temperature applications, alloys like Hastelloy C are recommended.[4] Avoid glass equipment, as HF will etch it.
-
Handling High Pressures: In liquid-phase synthesis, the use of a high-pressure reactor is necessary.[2] Ensure the reactor is properly rated for the intended pressure and temperature and is regularly inspected and maintained.
III. Quantitative Data Summary
Table 1: Comparison of Benzotrifluoride Synthesis Methods
| Parameter | Liquid-Phase Synthesis | Gas-Phase Synthesis |
| Temperature | 85–100 °C[3] | 200–450 °C (250–350 °C preferred)[2][4] |
| Pressure | 20–45 atm[3] | 1–3 atm[2][4] |
| Catalyst | Aluminum chloride & activated charcoal[3] | Aluminum fluoride (β or γ form)[2][4] |
| HF Stoichiometry | 1.0–1.1 times theoretical amount[3] | 3–6 moles per mole of benzotrichloride[2][4] |
| Typical Yield | Up to 99%[3] | ~97% (initially)[4] |
| Key Challenge | Managing high pressure[2] | Catalyst deactivation[4] |
IV. Logical Relationships in Benzotrifluoride Synthesis
Caption: Input-process-output diagram for benzotrifluoride synthesis.
V. References
-
Process for preparing benzotrifluoride and its derivatives. (1980). Google Patents. Retrieved from
-
Process for the production of benzotrifluoride. (1976). Google Patents. Retrieved from
-
Curran, D. P., et al. (n.d.). Benzotrifluoride and Derivatives: Useful Solvents for Organic Synthesis and Fluorous Synthesis. ResearchGate. Retrieved from [Link]
-
Process for preparing benzotrifluoride and its derivatives. (n.d.). European Patent Office. Retrieved from [Link]
-
Process for preparing benzotrifluoride and its derivatives. (1979). Google Patents. Retrieved from
Sources
- 1. researchgate.net [researchgate.net]
- 2. Process for preparing benzotrifluoride and its derivatives - Patent 0004636 [data.epo.org]
- 3. US3950445A - Process for the production of benzotrifluoride - Google Patents [patents.google.com]
- 4. US4242286A - Process for preparing benzotrifluoride and its derivatives - Google Patents [patents.google.com]
Validation & Comparative
A Senior Application Scientist's Guide to the Analytical Characterization of Methyl 2,3,4-trifluorobenzoate
Introduction: The Analytical Imperative for Methyl 2,3,4-trifluorobenzoate
This compound (C₈H₅F₃O₂) is a fluorinated aromatic ester whose utility in organic synthesis is significant. The precise arrangement of fluorine atoms on the benzene ring imparts unique electronic properties that are leveraged in the development of novel active pharmaceutical ingredients (APIs) and other specialty chemicals. Consequently, the unambiguous confirmation of its structure, purity, and impurity profile is not merely a quality control checkpoint but a foundational requirement for successful research and development. Impurities, including positional isomers (e.g., Methyl 2,4,5-trifluorobenzoate), can significantly impact reaction yields, biological activity, and safety profiles.
This guide details and compares the primary analytical techniques essential for a thorough characterization: Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy.
Gas Chromatography-Mass Spectrometry (GC-MS): For Volatility and Identification
GC-MS is the cornerstone for analyzing volatile and semi-volatile compounds. It excels at separating complex mixtures and providing structural information based on mass-to-charge ratio, making it ideal for identifying process-related impurities and residual solvents.
Expertise & Experience: The 'Why' Behind the Protocol
The choice of a mid-polarity column (e.g., a 5% phenyl-methylpolysiloxane) is deliberate. It provides a good balance of retention for the aromatic ester while allowing more volatile impurities to elute quickly. The temperature gradient is optimized to ensure sharp peaks for both the main component and potential trace-level contaminants. Electron Ionization (EI) at 70 eV is a standard for creating reproducible fragmentation patterns, which are crucial for library matching and structural elucidation. The high sensitivity of GC-MS is particularly advantageous for detecting trace impurities that might be missed by other techniques.[1][2]
Experimental Protocol: GC-MS Analysis
-
Sample Preparation: Accurately weigh ~10 mg of this compound and dissolve in 10 mL of a suitable solvent like ethyl acetate or dichloromethane to create a 1 mg/mL stock solution. Further dilute to 10-100 µg/mL for analysis.
-
Instrument Configuration:
-
Gas Chromatograph: Agilent 7890B or equivalent.
-
Mass Spectrometer: Agilent 5977A MSD or equivalent.
-
-
GC Parameters:
-
Injection: 1 µL, Split mode (50:1). The split injection prevents column overloading with the main component, ensuring better peak shape and resolution for impurities.
-
Inlet Temperature: 250 °C. This ensures rapid volatilization without thermal degradation.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Oven Program:
-
Initial temperature: 60 °C, hold for 2 minutes.
-
Ramp: 15 °C/min to 280 °C.
-
Hold: 5 minutes at 280 °C.
-
-
-
MS Parameters:
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Scan Range: m/z 40-450. This range covers the molecular ion and expected fragments.
-
-
Data Analysis: Integrate all peaks. Identify the main component by its retention time and mass spectrum. Search the NIST library for tentative identification of impurity peaks. The molecular ion should be visible at m/z 190. Key fragments would arise from the loss of -OCH₃ (m/z 159) and -COOCH₃ (m/z 131).
Data Visualization: GC-MS Workflow
Caption: High-level workflow for GC-MS analysis.
High-Performance Liquid Chromatography (HPLC): The Gold Standard for Purity and Quantification
HPLC with UV detection is the preferred method for accurately determining the purity of the main component and quantifying related substances, particularly non-volatile impurities or thermally labile isomers.
Expertise & Experience: The 'Why' Behind the Protocol
A C18 reversed-phase column is the workhorse for moderately polar compounds like this compound.[3] The mobile phase, a gradient of acetonitrile and water, is chosen to provide strong retention for the analyte while allowing for the effective elution and separation of impurities with different polarities. Acidification of the mobile phase (with formic or phosphoric acid) is critical; it protonates any residual acidic impurities and silanol groups on the silica support, leading to sharper, more symmetrical peaks.[4] Detection at 230 nm is selected as it's a common wavelength for aromatic compounds, providing a good response for the benzoate chromophore.
Experimental Protocol: HPLC-UV Purity Assay
-
Sample Preparation: Prepare a sample solution of this compound at approximately 0.5 mg/mL in a 50:50 mixture of acetonitrile and water.
-
Instrument Configuration:
-
HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, and diode array detector (DAD).
-
-
HPLC Parameters:
-
Column: Zorbax Eclipse Plus C18 (4.6 x 150 mm, 5 µm) or equivalent.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient:
-
0-15 min: 40% B to 90% B.
-
15-17 min: Hold at 90% B.
-
17-17.1 min: 90% B to 40% B.
-
17.1-20 min: Hold at 40% B (re-equilibration).
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C. Maintaining a constant temperature ensures reproducible retention times.
-
Injection Volume: 10 µL.
-
Detection: DAD at 230 nm.
-
-
Data Analysis: Integrate all peaks. Calculate purity using the area percent method. This method should be validated according to ICH guidelines (Q2(R1)) for specificity, linearity, accuracy, and precision to be trustworthy.[5][6][7]
Data Visualization: HPLC-UV Workflow
Caption: Standard workflow for HPLC-UV purity analysis.
NMR Spectroscopy: The Definitive Structural Tool
NMR is unparalleled for unambiguous structure elucidation. For a trifluorinated compound, a combination of ¹H, ¹³C, and ¹⁹F NMR is essential for confirming the substitution pattern on the aromatic ring.
Expertise & Experience: The 'Why' Behind the Protocol
-
¹H NMR: Will confirm the presence of the methyl ester singlet and the two aromatic protons. The complex splitting pattern of the aromatic protons is highly diagnostic of their relative positions and their coupling to the three fluorine atoms.
-
¹³C NMR: Will show all eight carbon signals. The carbons directly bonded to fluorine will appear as doublets (or more complex multiplets due to F-F coupling) with large one-bond C-F coupling constants (¹JCF), providing direct evidence of fluorination.
-
¹⁹F NMR: This is the most critical experiment. It will show three distinct signals for the three fluorine atoms. The chemical shifts and, more importantly, the coupling constants between them (³JFF, ⁴JFF) and to the aromatic protons (³JHF, ⁴JHF) provide definitive proof of the 2,3,4-substitution pattern.[8][9] Using an internal or external standard allows for accurate chemical shift referencing.[10]
Experimental Protocol: Multinuclear NMR
-
Sample Preparation: Dissolve 10-20 mg of the sample in ~0.6 mL of deuterated chloroform (CDCl₃) or deuterated acetone. CDCl₃ is a good first choice for its common availability and good dissolving power.
-
Instrument Configuration:
-
Spectrometer: Bruker Avance III 400 MHz or equivalent, equipped with a broadband probe.
-
-
Acquisition Parameters:
-
¹H NMR: Standard single-pulse experiment. Spectral width ~16 ppm.
-
¹³C NMR: Proton-decoupled experiment (e.g., zgpg30). Spectral width ~240 ppm. A sufficient number of scans (e.g., 1024) is required due to the low natural abundance of ¹³C.
-
¹⁹F NMR: Standard single-pulse experiment, often proton-decoupled to simplify the spectrum. Spectral width ~100 ppm, referenced to CFCl₃.[11]
-
-
Data Analysis: Process the Free Induction Decay (FID) with Fourier transformation. Reference the spectra (TMS for ¹H/¹³C, CFCl₃ for ¹⁹F). Analyze chemical shifts, integrals, and coupling constants to confirm the structure.
| Nucleus | Position | Predicted Chemical Shift (ppm) | Predicted Multiplicity & Coupling |
| ¹H | -OCH₃ | ~3.9 | s |
| ¹H | H-5 | ~7.0-7.4 | ddd (coupling to H-6, F-4, F-3) |
| ¹H | H-6 | ~7.6-7.9 | ddd (coupling to H-5, F-4, F-2) |
| ¹⁹F | F-2 | ~ -130 to -140 | ddd (coupling to F-3, H-6) |
| ¹⁹F | F-3 | ~ -150 to -160 | ddd (coupling to F-2, F-4, H-5) |
| ¹⁹F | F-4 | ~ -140 to -150 | ddd (coupling to F-3, H-5) |
| ¹³C | C=O | ~164 | t (small coupling to F-2) |
| ¹³C | -OCH₃ | ~53 | s |
| ¹³C | C-F (x3) | ~140-160 | d (large ¹JCF) with further F-F splitting |
| ¹³C | Other Ar-C | ~110-130 | Multiplets due to C-F coupling |
Table 1: Predicted NMR Spectral Data for this compound.
FTIR Spectroscopy: Rapid Functional Group Confirmation
FTIR is a rapid, non-destructive technique used to confirm the presence of key functional groups. It serves as a quick identity check.
Expertise & Experience: The 'Why' Behind the Protocol
Attenuated Total Reflectance (ATR) is the chosen sampling technique because it requires minimal to no sample preparation for liquids or solids, making it incredibly fast.[12] The spectrum will be dominated by a strong carbonyl (C=O) stretch from the ester, which is a key diagnostic peak. The C-F bonds will exhibit strong absorptions in the fingerprint region, and the aromatic C=C and C-H stretches will confirm the presence of the benzene ring.[13]
Experimental Protocol: FTIR-ATR
-
Sample Preparation: Place one drop of the liquid sample (or a small amount of solid) directly onto the ATR crystal (e.g., diamond or germanium).
-
Instrument Configuration:
-
Spectrometer: PerkinElmer Spectrum Two or equivalent.
-
-
Acquisition: Collect the spectrum from 4000 to 400 cm⁻¹. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio. A background spectrum of the clean ATR crystal should be collected first.
-
Data Analysis: Identify characteristic absorption bands corresponding to the molecule's functional groups.
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| ~3000-3100 | C-H Stretch | Aromatic |
| ~1730-1750 | C=O Stretch | Ester Carbonyl |
| ~1600, ~1480 | C=C Stretch | Aromatic Ring |
| ~1200-1300 | C-O Stretch | Ester |
| ~1100-1250 | C-F Stretch | Aryl-Fluoride |
Table 2: Key Predicted FTIR Absorption Bands.
Comparative Analysis: Selecting the Right Tool for the Job
No single technique provides all the necessary information. The choice of method is dictated by the analytical question being asked.
| Technique | Primary Information | Sensitivity | Specificity | Destructive? | Key Advantage for this Analyte | Key Limitation for this Analyte |
| GC-MS | Separation & Identification of Volatile Impurities | High (ng-pg) | High | Yes | Excellent for identifying process-related impurities and isomers. | Not suitable for non-volatile or thermally labile compounds. |
| HPLC-UV | Purity & Quantification | Moderate (µg-ng) | Moderate | No (can be) | Gold standard for accurate purity determination and quantification of related substances. | Peak identification relies on retention time matching with standards. |
| NMR | Unambiguous Structure Elucidation | Low (mg) | Very High | No | Definitive confirmation of the 2,3,4-fluoro substitution pattern via ¹⁹F NMR. | Low throughput and requires a relatively large amount of pure sample. |
| FTIR | Functional Group Identification | Moderate | Low | No | Very fast and simple identity confirmation. | Provides no information on purity or isomeric composition. |
Table 3: Objective Comparison of Analytical Techniques.
Conclusion and Recommendations
A multi-faceted approach is essential for the robust characterization of this compound.
-
For Identity Confirmation: A combination of NMR (¹H, ¹³C, ¹⁹F) for definitive structure and FTIR for a rapid functional group check is recommended.
-
For Purity and Impurity Profiling: HPLC-UV is the primary tool for accurate quantification of the main component and non-volatile impurities. This should be complemented by GC-MS to screen for volatile and process-related impurities that may not be detected by HPLC.
Adherence to these orthogonal analytical strategies ensures a comprehensive understanding of the material's identity, purity, and quality, which is a prerequisite for its successful application in research and development. All quantitative methods must be properly validated to ensure the integrity and trustworthiness of the results.[14][15]
References
-
PubChem. Methyl triflate | C2H3F3O3S | CID 9526. National Center for Biotechnology Information. [Link]
-
PubChem. Methyl 2,4,5-trifluorobenzoate | C8H5F3O2 | CID 14883312. National Center for Biotechnology Information. [Link]
-
PubChem. Methyl 2,4,6-trifluorobenzoate | C8H5F3O2 | CID 12944002. National Center for Biotechnology Information. [Link]
-
HELIX Chromatography. HPLC Methods for analysis of Benzoic acid.[Link]
-
U.S. Food and Drug Administration (FDA). Q2(R2) Validation of Analytical Procedures.[Link]
-
Mukherjee, V., et al. FTIR and Raman spectra and optimized geometry of 2,3,6-tri-fluorobenzoic acid dimer: a DFT and SQMFF study. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 2010. [Link]
-
Plassmann, M. M., et al. Comparison of gas chromatographic techniques for the analysis of iodinated derivatives of aromatic amines. PMC, National Center for Biotechnology Information. [Link]
-
Maurer, H. H., et al. Gas chromatography-negative ion chemical ionisation mass spectrometry using o-(pentafluorobenzyloxycarbonyl)-2,3,4,5-tetrafluorobenzoyl derivatives for the quantitative determination of methylphenidate in human plasma. ResearchGate. [Link]
-
Rollando, R., et al. How to Read and Interpret FTIR Spectroscope of Organic Material. Indonesian Journal of Science & Technology, 2019. [Link]
-
Płotka-Wasylka, J., et al. Halogenated Aromatic Compounds. ResearchGate. [Link]
-
Sinnaeve, D., et al. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. National Institutes of Health (NIH). [Link]
-
Pharma Beginners. Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV.[Link]
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Introduction: The Critical Role of Purity in Advanced Chemical Synthesis
An In-Depth Guide to Confirming the Purity of Methyl 2,3,4-trifluorobenzoate by HPLC: A Comparative Analysis
This compound is a key fluorinated building block in the synthesis of complex organic molecules, particularly in the development of novel pharmaceuticals and agrochemicals. The precise arrangement of fluorine atoms on the aromatic ring imparts unique electronic properties that can significantly influence the biological activity, metabolic stability, and pharmacokinetic profile of a target molecule. Consequently, the chemical purity of this intermediate is not merely a quality control metric; it is a fundamental prerequisite for ensuring the safety, efficacy, and reproducibility of the final product. Impurities, even in trace amounts, can lead to undesirable side reactions, altered biological effects, and significant challenges in regulatory approval.
This guide provides a comprehensive, field-tested methodology for the purity confirmation of this compound using High-Performance Liquid Chromatography (HPLC). We will delve into the rationale behind method development, present a detailed experimental protocol, and critically compare HPLC with alternative orthogonal techniques—Gas Chromatography (GC) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy—to provide a holistic perspective on achieving analytical certainty.
Part 1: The Workhorse Method - Purity by Reverse-Phase HPLC
High-Performance Liquid Chromatography is the cornerstone of purity analysis in the pharmaceutical industry due to its high resolving power, sensitivity, and robustness.[1] For a moderately polar and hydrophobic compound like this compound, reverse-phase HPLC (RP-HPLC) is the method of choice.[2][3]
The Causality Behind Method Design
The development of a robust HPLC method is a systematic process where each parameter is chosen to achieve optimal separation and detection.
-
Stationary Phase (Column) Selection: The choice of column is the most critical factor influencing separation.
-
C18 (Octadecylsilane) Columns: These are the most widely used columns in RP-HPLC.[4] The non-polar C18 alkyl chains provide a hydrophobic stationary phase that retains analytes based on their hydrophobicity. This compound, being an aromatic ester, has sufficient hydrophobicity to be well-retained and separated from more polar potential impurities, such as the starting material, 2,3,4-trifluorobenzoic acid.[5]
-
Fluorinated Phases (e.g., PFP - Pentafluorophenyl): For highly fluorinated compounds, a PFP stationary phase can offer alternative selectivity compared to a standard C18 column.[4] These phases can engage in unique interactions like π-π, dipole-dipole, and ion-exchange, which can be advantageous for separating structurally similar isomers that may co-elute on a C18 column.[4][6] For routine purity analysis, a C18 column is an excellent starting point, but a PFP column is a powerful tool for method optimization if isomeric impurities are a concern.
-
-
Mobile Phase Selection: The mobile phase composition dictates the elution strength and, therefore, the retention time of the analyte.[7]
-
Solvent System: A mixture of water and a water-miscible organic solvent, such as acetonitrile or methanol, is standard for RP-HPLC.[7] Acetonitrile is often preferred due to its lower UV cutoff and viscosity, leading to better detection sensitivity and lower backpressure.
-
Gradient Elution: An isocratic (constant composition) mobile phase may be sufficient if all potential impurities have similar polarities. However, a gradient elution (where the proportion of the organic solvent is increased over time) is generally superior for purity analysis. It allows for the effective elution of both early-eluting polar impurities (like the starting acid) and late-eluting non-polar impurities within a reasonable runtime, while maintaining sharp peak shapes.
-
-
Detector and Wavelength Selection:
-
UV-Vis Detector: The presence of the benzene ring in this compound makes it an excellent chromophore for UV detection. A Diode Array Detector (DAD) or Photodiode Array (PDA) detector is highly recommended as it can acquire spectra across a range of wavelengths, which is invaluable for peak purity assessment and identifying unknown impurities.
-
Wavelength: Aromatic compounds typically exhibit strong absorbance around 254 nm.[8][9] For optimal sensitivity, the wavelength corresponding to the analyte's maximum absorbance (λmax) should be determined by scanning the UV spectrum of a standard solution.
-
Experimental Protocol: A Self-Validating HPLC Method
This protocol is designed to be compliant with standard pharmaceutical validation guidelines, such as those from the International Council for Harmonisation (ICH).[10][11]
1. Instrumentation and Chromatographic Conditions:
-
System: HPLC with a binary or quaternary pump, autosampler, column thermostat, and DAD/PDA detector.
-
Column: C18 Reverse-Phase Column (e.g., 4.6 mm x 150 mm, 3.5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Acetonitrile.
-
Gradient Program:
Time (min) %A %B 0.0 60 40 15.0 10 90 20.0 10 90 20.1 60 40 | 25.0 | 60 | 40 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 254 nm (or determined λmax).
-
Injection Volume: 5 µL.
2. Reagent and Sample Preparation:
-
Diluent: Acetonitrile/Water (50:50 v/v).
-
Standard Preparation: Accurately weigh ~10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent to achieve a concentration of 0.1 mg/mL.
-
Sample Preparation: Prepare the test sample in the same manner as the standard.
3. System Suitability Testing (SST): A Mandate for Trustworthiness Before analyzing any samples, the system's performance must be verified. This ensures that the results are reliable.[12] Inject the standard solution five times and evaluate the following parameters:
-
Tailing Factor (Asymmetry Factor): Should be ≤ 2.0 for the main peak.
-
Theoretical Plates (N): Should be ≥ 2000 for the main peak.
-
Repeatability (%RSD): The relative standard deviation of the peak area for the five replicate injections should be ≤ 2.0%.
4. Analysis and Purity Calculation:
-
Inject the prepared sample solution.
-
Integrate all peaks detected in the chromatogram.
-
Calculate the purity using the area percent method:
-
% Purity = (Area of Main Peak / Total Area of All Peaks) x 100
-
Visualizing the HPLC Workflow
Caption: End-to-end workflow for HPLC purity analysis.
Interpreting the Data: A Hypothetical Example
Below is a table representing typical results for a batch of this compound with a purity of >99%.
| Peak ID | Name | Retention Time (min) | Area (mAU*s) | Area % |
| 1 | 2,3,4-Trifluorobenzoic Acid | 4.2 | 1500 | 0.15 |
| 2 | This compound | 11.8 | 997500 | 99.75 |
| 3 | Unknown Impurity 1 | 13.5 | 500 | 0.05 |
| 4 | Unknown Impurity 2 | 16.1 | 500 | 0.05 |
| Total | 1,000,000 | 100.00 |
Part 2: A Comparative Guide to Orthogonal Analytical Techniques
Relying on a single analytical technique can sometimes provide an incomplete picture of purity. Orthogonal methods, which separate compounds based on different chemical or physical principles, are essential for a comprehensive validation.[13]
Gas Chromatography (GC)
GC separates compounds based on their volatility and interaction with a stationary phase in a gaseous mobile phase.[14]
-
Principle & Suitability: As a relatively volatile ester, this compound is well-suited for GC analysis, typically with a Flame Ionization Detector (FID) or Mass Spectrometry (MS) detector.[15] GC often provides higher separation efficiency (sharper peaks) than HPLC for volatile compounds.
-
Strengths:
-
Excellent for detecting volatile or low-polarity impurities that might be poorly retained in RP-HPLC.
-
GC-MS provides structural information, aiding in the identification of unknown impurities.[16]
-
-
Limitations:
Quantitative NMR (qNMR)
qNMR is a primary analytical method that can determine purity without requiring a specific reference standard of the analyte.[18][19]
-
Principle & Suitability: The technique relies on the principle that the area of an NMR signal is directly proportional to the number of nuclei giving rise to that signal.[19] By adding a certified internal standard of known purity and concentration to the sample, the absolute purity of the analyte can be calculated by comparing the integrals of their respective, non-overlapping signals.[18][20]
-
Strengths:
-
Provides an "absolute" purity value, which is not dependent on the response factor of impurities (a limitation of HPLC's area percent method).
-
Simultaneously confirms the structure of the main component and quantifies its purity.
-
Detects any proton-containing impurity, regardless of its UV absorbance.
-
-
Limitations:
-
Significantly lower sensitivity compared to HPLC, making it unsuitable for detecting trace-level impurities (<0.1%).
-
Signal overlap can complicate quantification in samples with many impurities.[21]
-
Head-to-Head Performance Comparison
| Feature | HPLC-UV | GC-FID | Quantitative NMR (qNMR) |
| Principle | Polarity/Hydrophobicity | Volatility/Boiling Point | Nuclear Spin Properties |
| Primary Use | General purity, related substances | Volatile impurities, residual solvents | Absolute purity, structural confirmation |
| Sensitivity | High (ppm level, ~0.01%) | Very High (ppm level, ~0.01%) | Low (~0.1-0.5%) |
| Specificity | Good; can be improved with MS | Good; excellent with MS | Excellent; highly specific signals |
| Quantification | Relative (Area %), requires impurity standards for exactness | Relative (Area %), requires response factors | Absolute (with internal standard) |
| Key Advantage | Versatile, robust, widely applicable | Superior resolution for volatile compounds | Primary method, no analyte standard needed |
| Key Limitation | Impurities must have a UV chromophore | Not for non-volatile compounds | Insensitive to trace impurities |
Conclusion: An Integrated Approach to Analytical Confidence
For the rigorous purity confirmation of this compound, Reverse-Phase HPLC stands out as the primary, most versatile, and robust method . It provides an excellent balance of sensitivity, resolution, and applicability for detecting a wide range of potential process-related impurities. The detailed protocol and workflow presented in this guide offer a trustworthy, self-validating system for routine quality control.
However, for comprehensive characterization, especially during process development or for materials intended for high-stakes applications like drug development, a multi-faceted approach is superior.
-
GC serves as an excellent orthogonal method to uncover volatile impurities that HPLC might miss.
-
qNMR provides an invaluable, unbiased measure of absolute purity, acting as a definitive check on the primary component's concentration.
Ultimately, the combined use of HPLC with an orthogonal technique like qNMR or GC provides the highest degree of confidence, ensuring that the purity value is not an artifact of a single analytical method but a true reflection of the material's quality.[13]
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LCGC International. Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. Available from: [Link]
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A Senior Application Scientist's Guide to Methyl Trifluorobenzoate Isomers: A Comparative Analysis
Introduction: The Strategic Importance of Fluorine Substitution in Aromatic Systems
In the landscape of modern drug discovery, agrochemical development, and materials science, the strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone of innovation. Polyfluorinated aromatic compounds, particularly the family of trifluorobenzoic acids and their esters, represent a class of exquisitely versatile building blocks. The number and position of fluorine atoms on the benzene ring dramatically influence the molecule's physicochemical properties and reactivity, offering a toolkit for fine-tuning parameters like lipophilicity, metabolic stability, and reaction pathway selectivity.
This guide provides an in-depth comparison of Methyl 2,3,4-trifluorobenzoate and its structural isomers. We will move beyond catalog data to explore the causal relationships between substitution patterns and performance in key synthetic transformations. By understanding the nuanced differences in their electronic and steric profiles, researchers can make more informed decisions, selecting the optimal isomer to accelerate their research and development programs. This analysis is grounded in established principles of physical organic chemistry and supported by experimental observations from the scientific literature.
Physicochemical Properties: A Comparative Overview
The seemingly subtle shift of a single fluorine atom can induce significant changes in a molecule's physical properties, such as melting point, boiling point, and density. These parameters are critical for process development, dictating choices in reaction solvents, purification methods, and storage conditions. While experimental data for all isomers is not consistently available, the following table summarizes known values and predicted data to facilitate comparison.
| Isomer | Structure | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Density (g/cm³) (Predicted) | CAS Number |
| This compound | ![]() | 190.12 | Solid (White to off-white) | 214.3 ± 40.0 (Predicted)[1] | 1.358 ± 0.06[1] | 773873-68-0[1] |
| Methyl 2,3,5-trifluorobenzoate | ![]() | 190.12 | N/A | N/A | N/A | 328-83-6 |
| Methyl 2,3,6-trifluorobenzoate | ![]() | 190.12 | N/A | N/A | N/A | 18536-61-3 |
| Methyl 2,4,5-trifluorobenzoate | ![]() | 190.12 | N/A | N/A | N/A | 20372-66-1[2] |
| Methyl 2,4,6-trifluorobenzoate | ![]() | 190.12 | N/A | N/A | N/A | 79538-28-6 |
| Methyl 3,4,5-trifluorobenzoate | ![]() | 190.12 | N/A | N/A | N/A | 1644-93-5 |
Note: "N/A" indicates that reliable experimental data was not found in the searched literature. Properties for some isomers are primarily based on predicted values from chemical databases.
Spectroscopic Signatures: Differentiating the Isomers
Unambiguous identification of the correct isomer is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for this purpose. The unique electronic environment of each proton (¹H) and fluorine (¹⁹F) nucleus results in a distinct spectral fingerprint.
¹H NMR Spectroscopy
The aromatic region (typically 6.5-8.0 ppm) of the ¹H NMR spectrum provides the most direct structural information. The number of signals, their chemical shifts, and their coupling patterns (multiplicity) are dictated by the symmetry of the molecule and the through-bond coupling to adjacent protons and fluorine atoms.
-
Methyl 2,4,6-trifluorobenzoate: Due to its C2v symmetry, the two aromatic protons are equivalent, resulting in a single signal, which appears as a triplet due to coupling with the two ortho-fluorine atoms.
-
Methyl 3,4,5-trifluorobenzoate: This isomer also possesses C2v symmetry, leading to a single signal for the two equivalent aromatic protons. This signal will appear as a triplet of doublets (or a more complex multiplet) due to coupling to the two ortho-fluorines and the one para-fluorine.
-
Other Isomers (2,3,4-, 2,3,5-, 2,3,6-, 2,4,5-): These less symmetric isomers will each show two distinct signals in the aromatic region, each corresponding to a single proton. The multiplicities will be complex due to multiple H-H and H-F couplings.
¹⁹F NMR Spectroscopy
¹⁹F NMR is particularly informative due to its high sensitivity and wide chemical shift range (over 800 ppm), which minimizes signal overlap.[3] The chemical shift of each fluorine atom is highly sensitive to its position relative to the electron-withdrawing ester group and the other fluorine atoms.
-
General Trends: Fluorine atoms ortho to the ester group are typically deshielded and appear at a different chemical shift compared to those in meta or para positions.
-
Coupling Constants: Large three-bond F-F coupling constants (³JFF) are typically observed between fluorine atoms that are ortho to each other, while smaller four-bond (⁴JFF) and five-bond (⁵JFF) couplings occur between meta and para fluorines, respectively. Analyzing these coupling patterns is key to confirming the substitution pattern.
For example, in this compound, one would expect three distinct ¹⁹F signals, each showing characteristic couplings to the other two fluorines and to the aromatic protons, allowing for a definitive assignment.
Reactivity and Synthetic Utility: A Head-to-Head Analysis
The substitution pattern of the trifluorobenzoate ring governs its reactivity, primarily in two key transformations: Nucleophilic Aromatic Substitution (SNA r) and Directed Ortho-Metalation (DoM).
Nucleophilic Aromatic Substitution (SNA r)
SNA r is a cornerstone reaction for functionalizing electron-deficient aromatic rings. The reaction proceeds via an addition-elimination mechanism, where a nucleophile attacks the ring to form a resonance-stabilized carbanionic intermediate (a Meisenheimer complex), followed by the expulsion of a leaving group.
dot
Caption: Generalized mechanism of Nucleophilic Aromatic Substitution (SNAr).
Causality Behind Reactivity: For a successful SNA r reaction, two electronic requirements must be met:
-
The aromatic ring must be electron-deficient ("activated"). The three fluorine atoms and the methyl ester group all serve as strong electron-withdrawing groups, making all trifluorobenzoate isomers highly activated.
-
The leaving group (in this case, a fluoride ion) must be positioned ortho or, ideally, para to a strong electron-withdrawing group. This positioning allows the negative charge of the Meisenheimer intermediate to be delocalized onto the activating group through resonance, thereby stabilizing the intermediate and lowering the activation energy of the reaction.
Isomer Comparison:
-
Most Reactive (Predicted): Methyl 2,4,5-trifluorobenzoate & this compound.
-
In the 2,4,5-isomer , a nucleophilic attack at the C-4 position is highly favored. The fluoride at C-4 is para to the strongly activating methyl ester group (-CO₂Me) and ortho to the fluorine at C-5. This optimal positioning provides excellent resonance stabilization for the intermediate.
-
Similarly, in the 2,3,4-isomer , attack at C-4 places the resulting negative charge para to the ester group, leading to high reactivity at this position.
-
-
Moderately Reactive (Predicted): Methyl 2,3,6-trifluorobenzoate & Methyl 2,4,6-trifluorobenzoate.
-
In the 2,4,6-isomer , the fluorines at C-2 and C-6 are ortho to the ester group, and the fluorine at C-4 is para. All positions are activated. However, steric hindrance from the two flanking fluorine atoms (at C-2 and C-6) can slightly impede the approach of the nucleophile to the ester group, while attack at the C-4 position is highly favorable.
-
In the 2,3,6-isomer , attack at C-6 is activated by the ortho ester group.
-
-
Least Reactive (Predicted): Methyl 3,4,5-trifluorobenzoate.
-
In this isomer, none of the fluorine atoms are ortho or para to the ester group. The primary activation comes from the other fluorine atoms. While still reactive compared to a non-fluorinated ring, it lacks the powerful resonance stabilization provided by the ester group, making it the least reactive of the isomers towards SNA r.
-
Directed Ortho-Metalation (DoM)
Directed ortho-metalation is a powerful C-H activation strategy that uses a directing metalation group (DMG) to guide a strong base (typically an organolithium reagent) to deprotonate a specific ortho position. The resulting aryllithium species can then be quenched with various electrophiles.
The ester group (-CO₂Me) is a relatively weak DMG. However, fluorine itself can also act as a directing group. The outcome of a DoM reaction on these isomers will depend on the interplay between the directing power of the ester and the fluorine atoms, as well as the acidity of the available aromatic protons. This complex interplay makes predicting the regioselectivity challenging without specific experimental data. Generally, protons flanked by two fluorine atoms or a fluorine and an ester group will be the most acidic and thus the most likely to be removed.
Applications in Drug Discovery and Agrochemicals
The unique reactivity of specific isomers makes them invaluable starting materials for complex, high-value molecules. The Methyl 2,4,5-trifluorobenzoate isomer is a prominent example, serving as a key building block for many of the world's most important fluoroquinolone antibiotics.
dot
Caption: Synthetic relationship of Methyl 2,4,5-trifluorobenzoate to major antibiotics.
-
Ciprofloxacin: The synthesis of this widely prescribed broad-spectrum antibiotic often starts from 2,4,5-trifluorobenzoic acid or its derivatives.[4] The key step involves an SNA r reaction where the fluoride at the C-4 position (relative to the eventual carboxyl group) is displaced by piperazine to form the final active molecule. The high reactivity of this specific position on the 2,4,5-isomer is critical for the efficiency of this industrial process.[4][5]
-
Levofloxacin: This is another critical fluoroquinolone antibiotic. Many synthetic routes also rely on a polyfluorinated benzoic acid core, where subsequent cyclization and substitution reactions build the final structure.[6][7] The strategic placement of fluorine atoms in the starting material dictates the regiochemistry of these crucial bond-forming steps.
The prevalence of the 2,4,5-trifluoro substitution pattern in these blockbuster drugs underscores the industrial importance of this specific isomer and highlights how its unique reactivity profile has been harnessed for large-scale pharmaceutical production.
Experimental Protocols: A Representative Workflow
To provide a practical context, we outline a general procedure for the synthesis of a methyl trifluorobenzoate isomer via Fischer esterification and a subsequent comparative SNA r reaction.
Protocol 1: Synthesis of this compound
This protocol describes a standard Fischer esterification.
Objective: To convert 2,3,4-trifluorobenzoic acid to its corresponding methyl ester.
Materials:
-
2,3,4-Trifluorobenzoic acid (1.0 eq)
-
Methanol (MeOH), anhydrous (20-40 mL per mole of acid)
-
Sulfuric acid (H₂SO₄), concentrated (0.1-0.2 eq)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Dichloromethane (DCM) or Ethyl Acetate (EtOAc)
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 2,3,4-trifluorobenzoic acid and methanol.[8]
-
Stir the mixture until the acid is fully dissolved.
-
Carefully add concentrated sulfuric acid dropwise to the stirring solution.[8]
-
Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After cooling to room temperature, remove the bulk of the methanol under reduced pressure using a rotary evaporator.
-
Dilute the residue with dichloromethane and transfer to a separatory funnel.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (caution: CO₂ evolution!), and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
-
Purify the product by vacuum distillation or column chromatography on silica gel if necessary.
Protocol 2: Comparative SNA r with Sodium Methoxide
Objective: To qualitatively compare the reactivity of this compound vs. Methyl 3,4,5-trifluorobenzoate.
Materials:
-
This compound (1.0 eq)
-
Methyl 3,4,5-trifluorobenzoate (1.0 eq)
-
Sodium methoxide (NaOMe), 0.5 M in MeOH (1.1 eq)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
Set up two separate small, dry reaction vials, each with a stir bar.
-
In Vial A, dissolve this compound in anhydrous THF.
-
In Vial B, dissolve Methyl 3,4,5-trifluorobenzoate in an equal volume of anhydrous THF.
-
Place both vials in a water bath at room temperature to maintain consistent temperature.
-
At the same time (t=0), add 1.1 equivalents of the sodium methoxide solution to each vial.
-
Take aliquots from each reaction at regular intervals (e.g., 15 min, 30 min, 1 hr, 2 hr) and quench immediately in a vial containing a small amount of deuterated chloroform (CDCl₃) with a drop of dilute acid.
-
Analyze the quenched aliquots by ¹⁹F NMR or GC-MS to determine the relative ratio of starting material to the methoxy-substituted product in each reaction.
Expected Outcome: The reaction in Vial A (this compound) is expected to proceed significantly faster, showing a much higher conversion to the product at each time point compared to the reaction in Vial B (Methyl 3,4,5-trifluorobenzoate). This is due to the favorable para relationship between the C-4 fluorine leaving group and the activating ester group in the 2,3,4-isomer.
Conclusion and Recommendations
The choice of a methyl trifluorobenzoate isomer is a critical decision with significant downstream consequences for reaction efficiency, regioselectivity, and overall synthetic strategy.
-
For SNA r applications , particularly when displacement at the C-4 position is desired, Methyl 2,4,5-trifluorobenzoate and This compound are the superior choices due to the powerful resonance stabilization afforded by the para-ester group. The industrial synthesis of fluoroquinolone antibiotics provides compelling evidence for the utility of the 2,4,5-isomer.[4]
-
The Methyl 2,4,6-trifluorobenzoate isomer is also highly activated at all positions, but steric considerations may come into play depending on the nucleophile.
-
Methyl 3,4,5-trifluorobenzoate is the least activated towards SNA r and should be selected only when substitution at the C-3 or C-5 positions is specifically required and alternative strategies are not viable.
Researchers are advised to use spectroscopic methods, particularly ¹⁹F NMR, to unequivocally confirm the identity of their starting material. By understanding the fundamental principles that govern the reactivity of these isomers, chemists can leverage their distinct properties to design more efficient, selective, and robust synthetic routes.
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Comparative study of synthesis routes for substituted methyl benzoates
A Comprehensive Guide to the Synthesis of Substituted Methyl Benzoates for Researchers and Drug Development Professionals
Substituted methyl benzoates are a critical class of compounds, serving as key intermediates and building blocks in the synthesis of a vast array of pharmaceuticals, agrochemicals, and materials. The strategic placement of substituents on the aromatic ring allows for the fine-tuning of molecular properties, making the efficient and selective synthesis of these esters a cornerstone of modern organic chemistry. This guide provides a comparative analysis of the most common and effective synthesis routes, offering insights into the underlying mechanisms, experimental protocols, and practical considerations to aid researchers in selecting the optimal method for their specific application.
Fischer-Speier Esterification: The Classic Acid-Catalyzed Approach
Fischer-Speier esterification, first reported in 1895, remains one of the most fundamental and widely used methods for preparing esters.[1] The reaction involves the acid-catalyzed condensation of a carboxylic acid with an alcohol. In the context of substituted methyl benzoates, this translates to the reaction of a substituted benzoic acid with methanol in the presence of a strong acid catalyst.
Mechanistic Rationale
The mechanism of Fischer esterification is a reversible, six-step process.[1] The key role of the acid catalyst is to protonate the carbonyl oxygen of the benzoic acid, thereby increasing the electrophilicity of the carbonyl carbon. This facilitates nucleophilic attack by methanol. Subsequent proton transfers and the elimination of a water molecule lead to the formation of the methyl ester.[2] A mnemonic for the full mechanism is the acronym PADPED (Protonation-addition-deprotonation-protonation-elimination-deprotonation).[1]
Caption: Mechanism of Fischer-Speier Esterification.
Experimental Considerations and Protocol
A significant challenge in Fischer esterification is that it is an equilibrium process.[3] To achieve high yields, the equilibrium must be shifted towards the products. This is typically accomplished by using a large excess of methanol, which also serves as the solvent, or by removing water as it is formed, for instance, through azeotropic distillation with a Dean-Stark apparatus.[3][4]
Typical Protocol for Fischer Esterification:
-
Dissolve the substituted benzoic acid (1.0 eq) in an excess of methanol (e.g., 10-20 equivalents or as the solvent).[4]
-
Slowly and cautiously add a catalytic amount of concentrated sulfuric acid (e.g., 0.05-0.1 eq) to the mixture.[4] Other suitable catalysts include p-toluenesulfonic acid (p-TsOH) and boron trifluoride (BF3).[4]
-
Heat the reaction mixture to reflux (typically around 65°C for methanol) and monitor the reaction progress by TLC or GC.[4] Reaction times can range from a few hours to overnight.[2]
-
Upon completion, cool the mixture and remove the excess methanol under reduced pressure.[4]
-
Dissolve the residue in an organic solvent like ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by a brine wash.[4]
-
Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate in vacuo to obtain the crude methyl benzoate.
-
Purify the product by distillation or column chromatography as needed.
Scope and Limitations
Fischer esterification is generally effective for a wide range of substituted benzoic acids. The presence of both electron-donating and electron-withdrawing groups on the aromatic ring is tolerated.[5] However, sterically hindered benzoic acids, such as those with ortho-substituents, may react more slowly. The strongly acidic conditions can be incompatible with acid-sensitive functional groups elsewhere in the molecule.
Diazomethane and Trimethylsilyldiazomethane (TMS-Diazomethane): Mild and Efficient Methylation
For substrates that are sensitive to the harsh conditions of Fischer esterification, methylation with diazomethane or its safer alternative, trimethylsilyldiazomethane (TMS-diazomethane), offers a mild and highly efficient alternative.[6][7] These reactions proceed rapidly at room temperature and often give near-quantitative yields.[8]
Mechanistic Insights
The reaction of a carboxylic acid with diazomethane is a straightforward acid-base reaction followed by an SN2 displacement.[9] The carboxylic acid protonates the diazomethane to form a carboxylate anion and a highly reactive methyldiazonium ion.[10] The carboxylate then acts as a nucleophile, attacking the methyl group of the methyldiazonium ion and displacing nitrogen gas, an excellent leaving group.[10]
Caption: Simplified Catalytic Cycle for Palladium-Catalyzed Carbonylation.
This reaction is highly versatile and tolerates a wide variety of functional groups. [11]Modern catalytic systems can operate at atmospheric pressure of carbon monoxide, obviating the need for specialized high-pressure equipment. [12]
Suzuki and Negishi Cross-Coupling
Alternatively, a methyl benzoate scaffold containing a reactive handle (e.g., a boronic ester or a zinc halide) can be coupled with a substituted aryl halide. For instance, methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate is a valuable intermediate for Suzuki-Miyaura coupling reactions. [13]This allows for the construction of complex biaryl systems containing a methyl benzoate moiety. Similarly, Negishi coupling of arylzinc reagents with aryl halides can be employed. [14]These methods are particularly useful in diversity-oriented synthesis and for building complex molecular architectures. [15]
Comparative Summary
| Synthesis Route | Advantages | Disadvantages | Typical Yields | Key Considerations |
| Fischer Esterification | - Inexpensive and readily available reagents<[16]br>- Scalable | - Reversible reaction requiring equilibrium shift<[3]br>- Harsh acidic conditions<[16]br>- Not suitable for acid-sensitive substrates | Good to Excellent (65-99%) [1] | Use excess methanol or remove water. [3]Steric hindrance can slow the reaction. |
| Diazomethane/TMS-Diazomethane | - Very mild reaction conditions<[8]br>- High to quantitative yields<[8]br>- Excellent functional group tolerance [17] | - Diazomethane is highly toxic and explosive<[10]br>- TMS-diazomethane is expensive<[7]br>- Safety precautions are paramount | Excellent to Quantitative (>95%) [8] | Strict adherence to safety protocols for diazomethane. [10]TMS-diazomethane is a safer alternative. [18] |
| Palladium-Catalyzed Carbonylation | - Direct conversion of aryl halides to esters<[12]br>- Broad substrate scope and functional group tolerance [11] | - Requires a transition metal catalyst and ligands- Carbon monoxide is a toxic gas | Good to Excellent | Modern catalysts allow for atmospheric pressure reactions. [12] |
| Suzuki/Negishi Coupling | - Excellent for constructing complex molecules<[13]br>- Mild reaction conditions | - Requires pre-functionalized starting materials- Potential for catalyst poisoning | Good to Excellent | Useful for late-stage functionalization and library synthesis. |
Conclusion
The synthesis of substituted methyl benzoates can be achieved through several effective routes, each with its own set of advantages and limitations. The choice of method should be guided by the specific substrate, the presence of other functional groups, scalability requirements, and safety considerations.
-
Fischer-Speier esterification is a robust and cost-effective method for simple and acid-stable substituted benzoic acids.
-
Diazomethane and its surrogates offer an unparalleled combination of mildness and efficiency, making them ideal for sensitive and precious substrates, provided the necessary safety precautions are taken.
-
Transition metal-catalyzed cross-coupling reactions provide a powerful platform for the synthesis of complex methyl benzoates, particularly in the context of drug discovery and materials science where late-stage functionalization is often required.
By understanding the nuances of each of these synthetic pathways, researchers can make informed decisions to efficiently and effectively synthesize the substituted methyl benzoates required for their scientific endeavors.
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Master Organic Chemistry. (2022, November 16). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. [Link]
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Yang, X., et al. (2023). Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst. MDPI. [Link]
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Presser, A., & Hüfner, A. (2004). Mechanism of Methyl Esterification of Carboxylic Acids by Trimethylsilyldiazomethane. ResearchGate. [Link]
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Lamare, S., & Legoy, M. D. (1995). Optimized enzymatic synthesis of methyl benzoate in organic medium. Operating conditions and impact of different factors on kinetics. PubMed. [Link]
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Presser, A., & Hüfner, A. (2004). Trimethylsilyldiazomethane – A Mild and Efficient Reagent for the Methylation of Carboxylic Acids and Alcohols in Natural Products. ResearchGate. [Link]
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St-Gelais, M., et al. (2021). The Direct Mechanocatalytic Suzuki–Miyaura Reaction of Small Organic Molecules. National Institutes of Health. [Link]
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Wang, Z., et al. (2022). Multicomponent Reaction: Palladium-Catalyzed Carbonylation of Aryl Halides and Alkyl Halides to Aromatic Esters. ACS Publications. [Link]
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Mikochik, P. J., et al. (2020). Imidazotetrazines as Weighable Diazomethane Surrogates for Esterifications and Cyclopropanations. National Institutes of Health. [Link]
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Wilson, A. A., et al. (2007). Negishi coupling reactions as a valuable tool for [11C]methyl-arene formation; first proof of principle. Royal Society of Chemistry. [Link]
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Martinelli, J. R., et al. (2008). Palladium-Catalyzed Carbonylation Reactions of Aryl Bromides at Atmospheric Pressure: A General System Based on Xantphos. ACS Publications. [Link]
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Hrestic, I., et al. (2021). Negishi Cross‐Coupling Provides Alkylated Tryptophans and Tryptophan Regioisomers. Chemistry – A European Journal. [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 15). Suzuki-Miyaura Coupling: Methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate as a Prized Intermediate. [Link]
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A Researcher's Guide to Differentiating Fluorobenzoate Positional Isomers
For researchers in drug development, materials science, and chemical synthesis, the precise identification of positional isomers is a critical step that dictates the biological activity, physical properties, and safety of a compound. The fluorobenzoate isomers—ortho (2-), meta (3-), and para (4-)—present a classic analytical challenge due to their identical molecular formula and mass. This guide provides an in-depth comparison of spectroscopic techniques to reliably distinguish between these isomers, grounded in experimental data and established methodologies.
The Subtle Dance of Electrons and Nuclei: Why Position Matters
The position of the highly electronegative fluorine atom on the benzoic acid ring creates distinct electronic environments that are the key to spectroscopic differentiation. The interplay of the electron-withdrawing inductive effect (-I) and the electron-donating resonance effect (+M) of the fluorine atom, along with steric interactions, uniquely influences the magnetic and vibrational properties of each isomer.[1] In the ortho isomer, the proximity of the fluorine and carboxylic acid groups introduces significant steric hindrance and a strong inductive effect, which are less pronounced in the meta and para isomers.[1] These subtle differences manifest as unique fingerprints in various spectroscopic analyses.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Definitive Tool
NMR spectroscopy is arguably the most powerful technique for elucidating the structure of the fluorobenzoate isomers. By probing the magnetic environments of ¹H, ¹³C, and ¹⁹F nuclei, we can extract a wealth of information regarding connectivity and spatial relationships.[2]
¹H NMR: Unraveling Proton Environments
The chemical shifts and coupling patterns of the aromatic protons are highly informative.
-
Ortho-fluorobenzoate: Exhibits a complex multiplet pattern for the four aromatic protons due to their distinct chemical environments and couplings to each other and to the ¹⁹F nucleus.
-
Meta-fluorobenzoate: Also shows a complex pattern, but with different chemical shifts and coupling constants compared to the ortho isomer.
-
Para-fluorobenzoate: Presents a more simplified and symmetrical pattern. The protons ortho to the carboxylic acid and those ortho to the fluorine will each appear as a doublet of doublets (or a triplet-like pattern if the coupling constants are similar).[3]
¹³C NMR: Probing the Carbon Skeleton
The position of the fluorine atom directly impacts the chemical shifts of the carbon atoms in the benzene ring. The carbon atom bonded to the fluorine (C-F) will show a large chemical shift and a characteristic large one-bond C-F coupling constant. The chemical shifts of the other ring carbons will also vary predictably based on the isomer.
¹⁹F NMR: The Fluorine Fingerprint
¹⁹F NMR is exceptionally sensitive to the local electronic environment, making it a superb tool for distinguishing these isomers.[4] Each isomer will exhibit a single resonance at a distinct chemical shift. The chemical shift is influenced by the shielding and deshielding effects of the substituents on the ring.[4]
Table 1: Comparative NMR Data for Fluorobenzoate Isomers
| Isomer | ¹H NMR (Aromatic Region, ppm) | ¹³C NMR (C-F, ppm) | ¹⁹F NMR (ppm vs. CFCl₃) |
| Ortho (2-) | Complex multiplet (approx. 7.2-8.0)[5] | ~160-165 (¹JCF ≈ 250 Hz) | ~ -110 to -115 |
| Meta (3-) | Complex multiplet (approx. 7.4-7.9) | ~162-164 (¹JCF ≈ 245 Hz) | ~ -112 to -117 |
| Para (4-) | Two distinct multiplets (e.g., ~7.2 & ~8.1)[3] | ~165-168 (¹JCF ≈ 255 Hz) | ~ -105 to -110 |
Note: Specific chemical shifts can vary depending on the solvent and concentration. The data presented is a general guide.
Caption: Positional Isomerism in Fluorobenzoates.
Vibrational Spectroscopy (IR and Raman): Discerning Molecular Bonds
Infrared (IR) and Raman spectroscopy probe the vibrational modes of molecules. The substitution pattern on the benzene ring gives rise to characteristic bands, particularly in the "fingerprint" region of the spectrum.
-
Key Differentiating Region: The out-of-plane C-H bending vibrations, typically found in the 650-900 cm⁻¹ region of the IR spectrum, are highly diagnostic for ortho-, meta-, and para-substituted benzene rings.[6][7]
-
Ortho-substituted: Generally shows a strong band around 750 cm⁻¹.
-
Meta-substituted: Typically displays two bands, one around 690-710 cm⁻¹ and another around 750-810 cm⁻¹.
-
Para-substituted: Characterized by a strong band in the 810-840 cm⁻¹ range.
Raman spectroscopy provides complementary information, particularly for symmetric vibrations that may be weak in the IR spectrum.
Table 2: Key Vibrational Frequencies for Differentiating Fluorobenzoate Isomers
| Isomer | Characteristic IR Band (cm⁻¹) |
| Ortho (2-) | ~750 (strong, C-H out-of-plane bend) |
| Meta (3-) | ~690-710 and ~750-810 (C-H out-of-plane bends) |
| Para (4-) | ~810-840 (strong, C-H out-of-plane bend) |
Mass Spectrometry (MS): Fragmentation as a Structural Clue
While all three isomers have the same molecular weight, their fragmentation patterns upon ionization can be distinct. Electron ionization (EI) or tandem mass spectrometry (MS/MS) techniques like collision-induced dissociation (CID) can be employed to generate fragment ions that are characteristic of the substitution pattern.
-
Ortho Effect: The ortho isomer may exhibit unique fragmentation pathways due to the proximity of the fluorine and carboxylic acid groups, leading to the formation of specific fragment ions that are less abundant or absent in the meta and para isomers.[8]
-
Infrared Ion Spectroscopy (IRIS): This advanced technique couples mass spectrometry with IR spectroscopy, allowing for the acquisition of an IR spectrum for a mass-selected ion. This provides highly specific vibrational information that can unambiguously identify the isomer.[6][7]
UV-Vis Spectroscopy: A Less Definitive but Useful Tool
UV-Vis spectroscopy probes the electronic transitions within a molecule. The position of the fluorine atom influences the extent of conjugation and the energy of these transitions. While the differences in the absorption maxima (λ_max) may be subtle, they can provide supporting evidence for isomer identification. Benzoic acid itself has an absorption maximum around 230 nm.[9] The position of the fluorine atom will cause slight shifts in this λ_max.
Experimental Protocols
Protocol 1: NMR Sample Preparation and Analysis
-
Sample Preparation: Dissolve 5-10 mg of the fluorobenzoic acid isomer in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.[3][5]
-
Internal Standard: Add a small amount of a reference standard, such as tetramethylsilane (TMS), for accurate chemical shift referencing.[10]
-
Data Acquisition: Acquire ¹H, ¹³C, and ¹⁹F NMR spectra on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).[10]
-
Data Analysis: Process the spectra to determine chemical shifts, coupling constants, and integration values. Compare the data to reference spectra or the expected patterns for each isomer.
Protocol 2: Solid-State IR Spectroscopy (KBr Pellet)
-
Sample Preparation: Grind a small amount (1-2 mg) of the solid fluorobenzoic acid isomer with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.[11]
-
Pellet Formation: Place the powder in a pellet press and apply pressure to form a transparent or translucent pellet.
-
Data Acquisition: Place the KBr pellet in the sample holder of an FTIR spectrometer and acquire the infrared spectrum, typically in the range of 4000-400 cm⁻¹.[12]
-
Data Analysis: Identify the characteristic absorption bands, paying close attention to the 650-900 cm⁻¹ region to determine the substitution pattern.
Protocol 3: Electrospray Ionization Mass Spectrometry (ESI-MS)
-
Sample Preparation: Prepare a dilute solution of the fluorobenzoic acid isomer (e.g., 1-10 µM) in a suitable solvent system, such as a mixture of water and acetonitrile with a small amount of a weak acid (e.g., 0.1% formic acid) to promote ionization.[13]
-
Infusion: Infuse the sample solution directly into the ESI source of the mass spectrometer at a constant flow rate.[14]
-
Data Acquisition: Acquire the mass spectrum in the appropriate mass range. For MS/MS analysis, select the parent ion (m/z corresponding to the fluorobenzoate) and subject it to collision-induced dissociation to generate a fragment ion spectrum.
-
Data Analysis: Compare the fragmentation patterns of the different isomers to identify unique fragment ions or differences in relative abundances.
Caption: General workflow for spectroscopic differentiation.
Conclusion
A multi-technique spectroscopic approach provides the most robust and unambiguous identification of fluorobenzoate positional isomers. While ¹H and ¹⁹F NMR spectroscopy often offer the most definitive data, vibrational spectroscopy and mass spectrometry provide crucial confirmatory evidence. By understanding the underlying principles of how the fluorine atom's position influences the spectroscopic output and by employing systematic experimental protocols, researchers can confidently distinguish between these closely related yet distinct chemical entities.
References
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The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]
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van der Meer, J. W., et al. (2020). Mass spectrometry-based identification of ortho-, meta- and para- isomers using infrared ion spectroscopy. ChemRxiv. Retrieved from [Link]
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Bryant University. (2024, April 8). ortho, meta, para patterns on h nmr. YouTube. Retrieved from [Link]
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S. M. W. (2018). FT-IR, Raman and DFT study of 2-amino-5-fluorobenzoic acid and its biological activity with other halogen (Cl, Br) substitution. PubMed. Retrieved from [Link]
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H. Y. (2018). A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation. PMC. Retrieved from [Link]
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van der Meer, J. W., et al. (2020). Mass spectrometry-based identification of ortho-, meta- and para-isomers using infrared ion spectroscopy. RSC Publishing. Retrieved from [Link]
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Sorensen-Unruh, C. (2017, July 25). Using an IR Spectrometer: Solid Benzoic Acid. YouTube. Retrieved from [Link]
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van der Meer, J. W., et al. (2020). Figure S2. (a) Comparison of the IR spectra of the ortho-, meta-and... ResearchGate. Retrieved from [Link]
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ResearchGate. (n.d.). The UV-Vis absorption spectra of 1 and 2. Retrieved from [Link]
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Medhi, K. C. (1964). Vibrational spectra of ortho-, meta- and para-fluoronitrobenzene. Spectrochimica Acta. Retrieved from [Link]
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ResearchGate. (n.d.). ¹⁹F NMR spectra of 4‐fluorobenzoic acid (a) and its mixture with.... Retrieved from [Link]
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ResearchGate. (n.d.). The regularity of Raman spectra of fluorine carotenoids isomers modulated by polarization environment. Retrieved from [Link]
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Canadian Science Publishing. (n.d.). PART II. ULTRAVIOLET ABSORPTION SPECTRA OF SUBSTITUTED BENZOIC ACIDS AND PHENYL BENZOATES. Retrieved from [Link]
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Organic Syntheses. (n.d.). p-FLUOROBENZOIC ACID. Retrieved from [Link]
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A Senior Application Scientist's Guide to Validating NMR Peak Assignments for Methyl 2,3,4-trifluorobenzoate
For researchers, medicinal chemists, and professionals in drug development, the unambiguous structural confirmation of novel chemical entities is a cornerstone of scientific rigor. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a primary tool for this purpose. However, in complex molecules such as poly-fluorinated aromatic compounds, assigning each peak in the spectrum to a specific nucleus can be a significant challenge. This guide provides an in-depth, practical comparison of methodologies for validating the NMR peak assignments of Methyl 2,3,4-trifluorobenzoate, a representative example of a complex fluorinated aromatic system.
The Challenge of Poly-Fluorinated Aromatics
The presence of multiple fluorine atoms on a benzene ring introduces significant complexity into ¹H, ¹³C, and ¹⁹F NMR spectra. The high electronegativity of fluorine influences the chemical shifts of nearby nuclei. More critically, spin-spin coupling between fluorine and both proton (¹H-¹⁹F) and carbon (¹³C-¹⁹F) nuclei, often over multiple bonds, leads to intricate splitting patterns. Furthermore, ¹⁹F-¹⁹F couplings add another layer of complexity. Validating peak assignments, therefore, requires a multi-faceted approach, combining fundamental principles with modern predictive tools.
Due to the limited availability of published experimental spectra for this compound, this guide will utilize high-quality predicted NMR data as a baseline for demonstrating the validation workflow. This approach mirrors a common real-world scenario where a novel compound has been synthesized, and its structure needs to be confirmed. The predicted data will be critically evaluated against established principles and experimental data from structurally analogous compounds.
Predicted NMR Data for this compound
The following tables present the predicted ¹H, ¹³C, and ¹⁹F NMR data for this compound. These predictions were generated using advanced NMR prediction software that employs a combination of HOSE (Hierarchical Organisation of Spherical Environments) codes, neural networks, and incremental approaches.
Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)
| Peak | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) | Assignment |
| 1 | 7.65 | ddd | ³J(H,H) = 8.5, ⁴J(H,F) = 2.0, ⁵J(H,F) = 1.0 | H-6 |
| 2 | 7.08 | ddd | ³J(H,H) = 8.5, ³J(H,F) = 10.5, ⁴J(H,F) = 1.5 | H-5 |
| 3 | 3.90 | s | - | -OCH₃ |
Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)
| Peak | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) | Assignment |
| 1 | 163.5 | d | ⁴J(C,F) = 3.0 | C=O |
| 2 | 155.2 | ddd | ¹J(C,F) = 255, ²J(C,F) = 12.0, ²J(C,F) = 4.0 | C-2 |
| 3 | 148.8 | ddd | ¹J(C,F) = 260, ¹J(C,F) = 15.0, ²J(C,F) = 5.0 | C-3 |
| 4 | 142.5 | ddd | ¹J(C,F) = 250, ²J(C,F) = 13.0, ³J(C,F) = 3.0 | C-4 |
| 5 | 125.4 | d | ³J(C,F) = 4.0 | C-6 |
| 6 | 118.9 | ddd | ²J(C,F) = 15.0, ³J(C,F) = 5.0, ⁴J(C,F) = 2.0 | C-5 |
| 7 | 115.1 | d | ²J(C,F) = 20.0 | C-1 |
| 8 | 52.5 | s | - | -OCH₃ |
Table 3: Predicted ¹⁹F NMR Data (470 MHz, CDCl₃, CFCl₃ as reference)
| Peak | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) | Assignment |
| 1 | -128.5 | dd | ³J(F,F) = 20.5, ⁴J(F,F) = 5.0 | F-2 |
| 2 | -140.2 | dd | ³J(F,F) = 20.5, ³J(F,F) = 19.0 | F-3 |
| 3 | -152.8 | dd | ³J(F,F) = 19.0, ⁴J(F,F) = 5.0 | F-4 |
Manual Peak Assignment and Validation Workflow
The validation of these predicted peak assignments follows a logical, step-by-step process.
Comparison with Structurally Analogous Compounds
To further bolster confidence in the predicted assignments, a comparison with experimental data from similar molecules is invaluable.
Table 4: Experimental NMR Data for Analogous Compounds
| Compound | Nucleus | Position | Chemical Shift (δ, ppm) | Multiplicity | J (Hz) | Reference |
| Methyl 4-(trifluoromethyl)benzoate | ¹H | 2,6 | 8.14 | d | 8.0 | [1] |
| ¹H | 3,5 | 7.68 | d | 8.0 | [1] | |
| ¹³C | C=O | 165.9 | - | - | [1] | |
| ¹³C | CF₃ | 123.8 | q | 271 | [1] | |
| ¹⁹F | CF₃ | -63.21 | s | - | [1] | |
| 2,3,4-Trifluorobenzoic acid | ¹H | 5 | 7.20-7.35 | m | - | |
| ¹H | 6 | 7.75-7.90 | m | - |
The data from Methyl 4-(trifluoromethyl)benzoate provides a good reference for the chemical shifts of the aromatic protons and the carbonyl carbon in a fluorinated benzoate system. [1]The chemical shifts of the aromatic protons in 2,3,4-trifluorobenzoic acid, while not identical due to the difference between a carboxylic acid and a methyl ester, provide a reasonable expectation for the relative positions of H-5 and H-6.
Experimental Protocol for NMR Data Acquisition
For those seeking to acquire experimental data, the following protocol is recommended for a high-field NMR spectrometer (e.g., 500 MHz).
1. Sample Preparation:
- Dissolve approximately 10-20 mg of this compound in 0.6 mL of deuterated chloroform (CDCl₃).
- Add a small amount of tetramethylsilane (TMS) as an internal reference for ¹H and ¹³C NMR (δ = 0.00 ppm). For ¹⁹F NMR, an external reference of CFCl₃ (δ = 0.00 ppm) or a secondary internal reference can be used.
2. ¹H NMR Acquisition:
- Use a standard single-pulse experiment.
- Acquire at least 16 scans with a relaxation delay of 2 seconds.
- Ensure a spectral width that covers the aromatic and aliphatic regions (e.g., 0-10 ppm).
3. ¹³C NMR Acquisition:
- Use a proton-decoupled pulse program (e.g., zgpg30).
- Acquire a sufficient number of scans for good signal-to-noise (e.g., 1024 scans or more), with a relaxation delay of 2-5 seconds.
- A spectral width of 0-200 ppm is appropriate.
4. ¹⁹F NMR Acquisition:
- Use a standard single-pulse experiment, with or without proton decoupling. Acquiring both spectra can be informative.
- A spectral width appropriate for aromatic fluorines (e.g., -100 to -180 ppm) should be used. [2] * Acquire at least 64 scans with a relaxation delay of 2 seconds.
5. 2D NMR Experiments (Optional but Recommended):
- HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C nuclei.
- HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range ¹H-¹³C correlations (2-3 bonds), which is crucial for assigning quaternary carbons and confirming the overall carbon skeleton.
- COSY (Correlation Spectroscopy): To identify ¹H-¹H coupling networks.
- ¹H-¹⁹F HOESY (Heteronuclear Overhauser Effect Spectroscopy): Can provide through-space correlations, which can be useful for confirming spatial proximity.
Conclusion
The validation of NMR peak assignments for complex molecules like this compound is a systematic process that integrates fundamental NMR principles with modern computational tools. By carefully analyzing chemical shifts, multiplicities, and coupling constants, and by comparing predicted data with that of analogous compounds, researchers can achieve a high degree of confidence in their structural assignments. While this guide has utilized predicted data out of necessity, the outlined workflow provides a robust framework for the validation of experimentally acquired NMR spectra, ensuring the scientific integrity of research in drug discovery and development.
References
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Beilstein Journal of Organic Chemistry. (n.d.). Supporting Information for Cu-Mediated trifluoromethylation of benzyl, allyl and propargyl methanesulfonates with TMSCF3. Retrieved from [Link]
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University of Ottawa. (n.d.). 19Fluorine NMR. Retrieved from [Link]
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Cross-reactivity studies of fluorinated building blocks in synthesis
An In-Depth Guide to the Cross-Reactivity of Fluorinated Building Blocks in Modern Synthesis
Introduction: The Indispensable Role of Fluorine in Drug Discovery
The strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry. It is estimated that over half of all newly approved small-molecule drugs contain at least one fluorine atom, a testament to its profound impact on a molecule's pharmacological profile.[1] The unique properties of fluorine—its small size, high electronegativity, and the strength of the carbon-fluorine (C-F) bond—allow chemists to meticulously tune metabolic stability, binding affinity, lipophilicity, and bioavailability.[2][3][4][5]
Fluorinated building blocks serve as modular tools that grant precise control over these properties, accelerating structure-activity relationship (SAR) studies and reducing late-stage attrition in drug development.[1] However, the very stability of the C-F bond, one of its most valued assets, presents a significant challenge in synthesis. With a bond dissociation energy exceeding 100 kcal/mol, the C-F bond is notoriously robust compared to other carbon-halogen bonds, making its selective activation and functionalization a formidable task.[6][7]
This guide provides a comparative analysis of the cross-reactivity of common fluorinated building blocks in key synthetic transformations. We will delve into the mechanistic nuances that govern their reactivity, providing field-proven insights and experimental data to help researchers navigate the complexities of C-F bond functionalization and leverage orthogonal reactivity to their advantage.
The Hierarchy of Reactivity: C-F vs. Other Halogens in Cross-Coupling
A central challenge in synthesizing complex fluorinated molecules is achieving selectivity in the presence of multiple reactive sites. Polyhalogenated arenes, for instance, require careful tuning of reaction conditions to functionalize a less reactive C-F bond while preserving, or reacting in a specific sequence with, more labile C-Cl, C-Br, or C-I bonds.[8][9]
The general order of reactivity for oxidative addition to a low-valent transition metal (e.g., Pd(0) or Ni(0)) is: C–I > C–Br > C–OTf > C–Cl >> C–F . This inherent difference allows for selective cross-coupling at the more reactive halogen sites while leaving the C-F bond intact, a strategy frequently employed in multi-step syntheses. However, recent advances in catalyst design are making the direct, selective activation of C-F bonds increasingly feasible.[7][10]
Below is a logical diagram illustrating the general principles of selective C-X bond activation.
Caption: Strategic choice of catalyst enables orthogonal functionalization of polyhalogenated arenes.
Suzuki-Miyaura Coupling: Navigating Electronic Effects
The Suzuki-Miyaura reaction is a robust and widely used method for C-C bond formation. When employing fluorinated building blocks, the powerful electron-withdrawing nature of fluorine significantly influences the reaction's outcome.
Causality Behind Experimental Choices:
-
Fluorinated Aryl Halides: The electron-withdrawing effect of fluorine atoms on an aryl ring makes the carbon attached to the leaving group more electrophilic, which can facilitate the rate-limiting oxidative addition step. However, highly fluorinated arenes can be challenging substrates.
-
Fluorinated Arylboronic Acids: Conversely, the electron-deficient nature of a fluorinated arylboronic acid can slow down the transmetalation step. To overcome this, stronger bases (e.g., CsF, K₃PO₄) are often required to promote the formation of the more nucleophilic boronate species.[11] The choice of solvent is also critical; polar aprotic solvents like DMF or dioxane are typically used to ensure solubility and facilitate the action of the base.
Recent developments have demonstrated that even robust C(sp³)-F bonds can participate in Suzuki coupling under tailored palladium and nickel catalysis, using additives like LiI to facilitate C-F bond activation.[6]
Comparative Data: Suzuki-Miyaura Coupling of Fluorinated Arenes
| Fluorinated Substrate | Coupling Partner | Catalyst System | Base / Solvent | Yield (%) | Observations | Reference |
| 1-Bromo-4-fluorobenzene | Phenylboronic acid | Pd(PPh₃)₄ (2 mol%) | K₂CO₃ / Toluene:EtOH:H₂O | 95 | Selective C-Br coupling. | [12] |
| Pentafluorophenylboronic ester | 4-Iodoanisole | CuI (10 mol%) / 1,10-Phenanthroline | CsF / Dioxane | 85 | Copper-catalyzed alternative to Pd. | [13] |
| 2-Fluorobenzofuran | Phenylboronic acid | Ni(cod)₂ (10 mol%) / PCy₃ | K₃PO₄ / Dioxane | 88 | Selective C-F bond activation. | [14] |
| 1-Fluoro-4-nitrobenzene | Phenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ / Toluene | 72 | C-F activation enabled by EWG. | [7] |
| 1-(Fluoromethyl)naphthalene | 4-Tolylboronic acid | NiCl₂(PCy₃)₂ / LiI | K₃PO₄ / Dioxane | 65 | C(sp³)-F bond activation. | [6] |
Experimental Protocol: Selective Nickel-Catalyzed C–F Arylation
This protocol describes the synthesis of 2-phenylbenzofuran from 2-fluorobenzofuran, adapted from literature procedures.[14]
Materials:
-
2-Fluorobenzofuran (1.0 mmol, 136 mg)
-
Phenylboronic acid (1.2 mmol, 146 mg)
-
Nickel(II) acetylacetonate (Ni(acac)₂, 0.05 mmol, 13 mg)
-
Tricyclohexylphosphine (PCy₃, 0.1 mmol, 28 mg)
-
Potassium phosphate (K₃PO₄, 2.0 mmol, 424 mg)
-
Anhydrous 1,4-dioxane (5 mL)
Procedure:
-
Preparation: To an oven-dried Schlenk tube under an argon atmosphere, add Ni(acac)₂, PCy₃, and K₃PO₄.
-
Reagent Addition: Add 2-fluorobenzofuran, phenylboronic acid, and anhydrous dioxane via syringe.
-
Reaction: Seal the tube and heat the mixture at 100 °C for 12 hours with vigorous stirring. The causality for using a nickel catalyst with a strong σ-donating ligand like PCy₃ is its enhanced ability to oxidatively add to the strong C-F bond compared to many palladium systems.
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and filter through a pad of Celite.
-
Extraction: Wash the filtrate with water (2 x 15 mL) and brine (15 mL). Dry the organic layer over anhydrous Na₂SO₄.
-
Purification: Concentrate the solvent under reduced pressure. Purify the crude residue by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the pure product.
-
Validation: Confirm product identity and purity via ¹H NMR, ¹³C NMR, and GC-MS analysis. The absence of starting material and predictable spectroscopic data validate the protocol's success.
Buchwald-Hartwig Amination: Orthogonality and Challenges
The Buchwald-Hartwig amination is a powerful tool for forming C-N bonds.[15] When fluorinated aryl halides are used, the reaction's success hinges on catalyst selection and the electronic properties of the substrate.
Mechanistic Considerations:
-
Substrate Reactivity: Similar to Suzuki coupling, the electron-withdrawing nature of fluorine can accelerate the oxidative addition of the aryl halide to the Pd(0) center.
-
Ligand Choice: The choice of ligand is paramount. Bulky, electron-rich phosphine ligands (e.g., Josiphos, Buchwald-type biarylphosphines) are essential. They promote the reductive elimination step—often the rate-limiting step for electron-deficient arenes—and stabilize the active Pd(0) species, preventing catalyst decomposition.[16]
-
Side Reactions: A potential side reaction, particularly with highly fluorinated arenes, is nucleophilic aromatic substitution (SₙAr), where the amine attacks the aromatic ring directly. This is favored by the strong electron-withdrawing effect of multiple fluorine atoms.[9][17] Careful selection of a non-nucleophilic base (e.g., NaOtBu, K₂CO₃) and a sterically hindered catalyst system can suppress this pathway and favor the desired catalytic cycle.
Caption: A decision workflow for C-N bond formation on electron-poor fluorinated aromatics.
C–H Bond Activation and Functionalization
Directly functionalizing C-H bonds is a highly atom-economical strategy. For fluoroarenes, this approach offers a powerful way to build molecular complexity, but it presents unique regioselectivity challenges.
Directing Group vs. Innate Reactivity:
-
Directing Groups: In many cases, a directing group (e.g., pyridine, oxazoline) is used to position a transition metal catalyst (often Pd, Rh, or Ru) near a specific C-H bond (typically ortho to the director), leading to selective activation.[18]
-
Innate Electronic Preference: In the absence of a strong directing group, the regioselectivity of C-H activation is governed by the electronic and steric environment. The acidity of C-H bonds is increased by adjacent fluorine atoms. Main group metal complexes, particularly cooperative bimetallic systems, have shown promise in selectively metalating the most acidic C-H bond, which is often flanked by fluorine atoms.[19]
C-F vs. C-H Activation: A key competitive pathway is C-F bond activation. The choice of metal is critical; for instance, later transition metals like palladium may favor C-H activation under certain conditions, while more oxophilic and fluorophilic early transition metals or main group metals might preferentially interact with and cleave the C-F bond.[19][20] Mechanistic studies suggest that for polyfluorinated systems, C-H activation can be reversible, allowing for thermodynamic control to yield the most stable metallated intermediate.[19]
Comparative Data: C-H Functionalization of Fluoroarenes
| Fluoroarene Substrate | Coupling Partner | Catalyst / Reagent | Directing Group? | Site of Functionalization | Yield (%) | Reference |
| Pentafluorobenzene | Benzoxazole | Pd(OAc)₂ / DPPBz | Pyridyl (internal) | C-H of benzoxazole couples at C-F site | 78 | [18] |
| 1,3,5-Trifluorobenzene | N/A (metalation) | [(DippNacnac)ZnH] / [Pd(PCy₃)₂] | No | C-H between two F atoms | >95 | [19] |
| 2,3,4,5,6-Pentafluorotoluene | N/A (trifluoromethylation) | AgCF₃ / Selectfluor | No | C-H of methyl group | 65 | [21] |
| 1-Fluoro-2-iodobenzene | Styrene | Pd(OAc)₂ / P(o-tol)₃ | No | C-H of styrene at C-I site (Heck) | 88 | [22] |
Conclusion
The cross-reactivity of fluorinated building blocks is a multifaceted field where challenges and opportunities coexist. While the inertness of the C-F bond provides a powerful tool for achieving orthogonal reactivity, its selective activation remains a frontier of synthetic chemistry. Understanding the underlying mechanistic principles—the interplay of electronic effects, catalyst-ligand interactions, and competing reaction pathways—is essential for success. By carefully selecting catalysts, ligands, and reaction conditions, researchers can navigate these complexities to harness the full potential of fluorinated building blocks, accelerating the discovery and development of next-generation pharmaceuticals and materials.
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Copper‐Catalysed Suzuki‐Miyaura Cross‐Coupling of Highly Fluorinated Aryl Boronate Esters with Aryl Iodides and Bromides. ResearchGate. [Link]
-
Palladium and Nickel Catalyzed Suzuki Cross-Coupling with Alkyl Fluorides. National Institutes of Health (PMC). [Link]
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Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. PubMed. [Link]
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Synthesis of Fluorinated and Fluoroalkylated Heterocycles Containing at Least One Sulfur Atom via Cycloaddition Reactions. MDPI. [Link]
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Catalytic C-F activation of polyfluorinated pyridines by nickel-mediated cross-coupling reactions. PubMed. [Link]
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Nickel-catalyzed cross-coupling of 2-fluorobenzofurans with arylboronic acids via aromatic C–F bond activation. Beilstein Journal of Organic Chemistry. [Link]
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Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]
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Advances in Catalytic C–F Bond Activation and Transformation of Aromatic Fluorides. MDPI. [Link]
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Fluorinated Organic Paramagnetic Building Blocks for Cross-Coupling Reactions. MDPI. [Link]
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18F-Fluorination: Challenge and Opportunity for Organic Chemists. ACS Publications. [Link]
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Alkylboranes in the Suzuki−Miyaura Coupling: Stereochemical and Mechanistic Studies. ACS Publications. [Link]
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Main group metal-mediated strategies for C–H and C–F bond activation and functionalisation of fluoroarenes. Royal Society of Chemistry. [Link]
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Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs. Royal Society of Chemistry. [Link]
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Comparing the metabolic stability of trifluoromethylated vs non-fluorinated analogs
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery, achieving optimal metabolic stability is a critical hurdle. A promising drug candidate can fail during in vivo studies if it is too rapidly metabolized, leading to poor bioavailability and a short duration of action.[1] One of the most powerful and widely adopted strategies to enhance a molecule's metabolic fortitude is the introduction of fluorine atoms, particularly in the form of a trifluoromethyl (-CF3) group.[2][3]
This guide provides an in-depth comparison of the metabolic stability of trifluoromethylated compounds versus their non-fluorinated analogs. We will explore the underlying biochemical principles, present comparative experimental data, and detail a standard laboratory protocol for assessing metabolic stability, offering a comprehensive resource for rational drug design.
Why Trifluoromethylation? The Biochemical Rationale
The dramatic increase in metabolic stability conferred by a trifluoromethyl group is not coincidental; it is rooted in fundamental principles of physical organic chemistry. The substitution of a methyl (-CH3) group or a single hydrogen atom with a -CF3 group alters the molecule's properties in several key ways that collectively thwart metabolic enzymes.
-
Blocking Metabolic Hotspots: The primary mechanism of drug metabolism often involves oxidation by cytochrome P450 (CYP) enzymes, which typically occurs at electron-rich or sterically accessible sites.[4] Replacing a metabolically labile C-H bond with a robust C-F bond effectively blocks this enzymatic attack. The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making it highly resistant to enzymatic cleavage.[4][5]
-
Steric Hindrance: The trifluoromethyl group is sterically larger than a hydrogen atom and even a methyl group. This increased bulk can physically obstruct the approach of metabolic enzymes like CYP450s to nearby sites on the molecule, preventing them from accessing and oxidizing the target bond.[3][6]
-
Electronic Deactivation: The -CF3 group is a potent electron-withdrawing group due to the high electronegativity of the fluorine atoms.[3][6][7] When attached to an aromatic ring, it reduces the electron density of the ring system. This deactivation makes the ring less susceptible to oxidative metabolism by CYP enzymes, which preferentially attack electron-rich aromatic systems.[3][8]
These combined effects mean that trifluoromethylated compounds often exhibit significantly longer half-lives, reduced clearance rates, and improved overall pharmacokinetic profiles compared to their non-fluorinated counterparts.[6]
A Data-Driven Comparison: Trifluoromethylated vs. Non-Fluorinated Analogs
The theoretical benefits of trifluoromethylation are consistently validated by experimental data. Medicinal chemistry campaigns frequently use this strategy to overcome metabolic liabilities identified in lead compounds.
Consider the development of Dabrafenib, a BRAF kinase inhibitor. An early lead compound showed promising activity but suffered from poor metabolic stability. A systematic study of fluorination patterns revealed that strategic placement of fluorine, particularly difluorination, significantly improved metabolic outcomes. While a direct methyl vs. trifluoromethyl comparison for this specific case is complex, the data clearly shows how fluorination enhances stability.
| Compound Modification | In Vitro Rat Liver Microsomal Clearance (Clint) |
| Lead Compound | 20 mL/min/g |
| Monofluorinated Analogs | Limited improvement |
| Difluorinated Analogs | Significant improvement |
Data adapted from a study on the development of Dabrafenib, illustrating the general principle of fluorination enhancing metabolic stability.[8]
In another example, researchers developing inhibitors for a different target found that replacing an indole core with a trifluoromethylated indazole enhanced the metabolic half-life (t1/2) four-fold in a microsomal stability assay.[8]
| Compound Core | Microsomal Half-life (t1/2) |
| Indole | ~13 min |
| Trifluoromethylated Indazole | 53 min |
This data demonstrates a clear, quantitative improvement in metabolic stability upon introduction of a trifluoromethyl group.[8]
Experimental Workflow: Assessing Metabolic Stability with Liver Microsomal Assays
To experimentally validate the metabolic stability of a compound, the in vitro liver microsomal stability assay is a cornerstone of preclinical drug development.[9][10] This assay measures the rate at which a compound is metabolized by the major drug-metabolizing enzymes, primarily Phase I cytochrome P450s, which are highly concentrated in liver microsomes.[9][11]
Below is a detailed, self-validating protocol that explains the causality behind each step.
Diagram of the Microsomal Stability Assay Workflow
Caption: Workflow for a typical in vitro liver microsomal stability assay.
Step-by-Step Protocol
1. Reagent Preparation (The "Why"):
-
Test and Control Compounds: Prepare 10 mM stock solutions in DMSO. The non-fluorinated analog and its trifluoromethylated version are the primary test articles. Include positive controls with known metabolic fates (e.g., Verapamil for high clearance, Diazepam for low clearance) to validate the assay's performance.[9] A "minus cofactor" sample serves as a negative control to ensure degradation is enzymatic and not due to chemical instability.[11]
-
Liver Microsomes: Use pooled human liver microsomes to average out inter-individual variability in enzyme expression.[11] Thaw them on ice and dilute to the working concentration (e.g., 0.5 mg/mL) in a phosphate buffer (pH 7.4) to maintain physiological conditions.
-
Cofactor Solution: Prepare a solution of NADPH. This is the essential cofactor that provides the reducing equivalents required for CYP450 enzyme activity. Without NADPH, the metabolic reaction will not proceed efficiently.[11]
2. Incubation (The "How"):
-
Pre-incubation: In a 96-well plate, add the diluted microsomes and the test/control compounds (final concentration typically 1 µM).[11] Incubate for 5-10 minutes at 37°C. This step ensures all components reach the optimal enzymatic temperature before the reaction starts.
-
Reaction Initiation: Add the pre-warmed NADPH solution to all wells except the "minus cofactor" controls to start the metabolic process simultaneously.[11]
-
Time-Point Sampling: At designated time points (e.g., 0, 5, 15, 30, 45 minutes), stop the reaction in specific wells by adding an excess of ice-cold acetonitrile.[11] The acetonitrile serves two purposes: it precipitates the microsomal proteins, halting all enzymatic activity, and it keeps the small molecule analytes in solution. An internal standard is included in the acetonitrile to control for variations in sample processing and instrument response during analysis.
3. Analysis (The "Result"):
-
Sample Cleanup: Centrifuge the plate to pellet the precipitated proteins.[12]
-
LC-MS/MS Analysis: Transfer the supernatant to a new plate for analysis by Liquid Chromatography-Mass Spectrometry (LC-MS/MS). This technique separates the parent compound from potential metabolites and provides highly sensitive and specific quantification.[12]
-
Data Interpretation: Plot the natural log of the percentage of the parent compound remaining against time. The slope of the line is the elimination rate constant (k). From this, the in vitro half-life (t½) and the intrinsic clearance (Clint) can be calculated, providing a quantitative measure of metabolic stability.
Blocking a Metabolic Pathway: A Visual Explanation
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Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






